2-Chloro-3-(trimethylsilyl)pyridine
Description
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Properties
IUPAC Name |
(2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSRUYPAJUPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504042 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-76-4 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-76-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-(trimethylsilyl)pyridine, a key building block in modern organic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and discusses its applications in drug discovery.
Core Compound Data
This compound is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique combination of a reactive chloro group and a sterically influential trimethylsilyl (B98337) group allows for selective functionalization of the pyridine ring.
| Property | Value | Source |
| CAS Number | 77332-76-4 | [1] |
| Molecular Formula | C₈H₁₂ClNSi | [1] |
| Molecular Weight | 185.73 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 222.4 °C at 760 mmHg | |
| Density | 1.03 g/cm³ | |
| Flash Point | 88.3 °C | |
| SMILES | ClC1=NC=CC=C1--INVALID-LINK--(C)C | [2] |
| InChI | 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | [2] |
| InChI Key | XBHSRUYPAJUPIE-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound via Ortho-Lithiation
This protocol describes the synthesis of this compound from 2-chloropyridine (B119429) through a regioselective ortho-lithiation followed by quenching with trimethylsilyl chloride.[3]
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine in anhydrous THF dropwise via the dropping funnel, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.
-
Quenching: To the reaction mixture, add a solution of trimethylsilyl chloride (TMSCl) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford this compound as a solid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound can be utilized as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 2-position of the pyridine ring. This is a powerful method for the synthesis of more complex biaryl and heteroaryl structures.[4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6] The unique structural and electronic properties of the pyridine ring make it a valuable component for interacting with biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors and ion channel modulators.[5][7]
Role as a Versatile Intermediate
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions. The trimethylsilyl group at the 3-position can influence the regioselectivity of further reactions and can also be replaced with other functional groups, providing a route to a variety of substituted pyridines.
Potential Application in the Synthesis of Nav1.7 Inhibitors
The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics.[8][9] Many potent and selective Nav1.7 inhibitors feature complex substituted aromatic and heteroaromatic cores. While no specific synthesis of a named drug using this compound is publicly available, its structure makes it a plausible starting material for the synthesis of complex pyridine-based Nav1.7 inhibitors through reactions like the Suzuki-Miyaura coupling to introduce necessary aryl or heteroaryl moieties.
Logical Relationship in Drug Discovery Workflow
Caption: Potential workflow for the use of the title compound in drug discovery.
References
- 1. Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium<i>via</i>Hantzsch Multi-Component Reaction Ca… [ouci.dntb.gov.ua]
- 2. This compound 77332-76-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-(trimethylsilyl)pyridine, a functionalized pyridine (B92270) derivative of significant interest in organic synthesis. Its unique structure, combining a reactive chloro-substituent with a versatile trimethylsilyl (B98337) group, makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This document outlines its key physical data, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow for enhanced clarity.
Core Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNSi | [1][2] |
| Molecular Weight | 185.72 g/mol | [2][3] |
| CAS Number | 77332-76-4 | [1][3][4] |
| Appearance | Solid | [4] |
| Boiling Point | 222.4°C at 760 mmHg | [3] |
| Density | 1.03 g/cm³ | [3] |
| Refractive Index | 1.492 | [3] |
| Flash Point | 88.3°C | [3] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [3][5] |
| XLogP3 | 2.28 | [1][3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving the lithiation of a chloropyridine precursor followed by silylation. The following protocol details a representative synthetic method.[2]
Objective: To synthesize this compound from 3-chloropyridine.
Materials:
-
3-Chloropyridine
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Chloro-trimethyl-silane (TMSCl)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hexane, anhydrous
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled. The flask is purged with an inert atmosphere to ensure anhydrous conditions.
-
Formation of the Lithiated Intermediate:
-
Anhydrous tetrahydrofuran (THF) is added to the reaction flask.
-
3-Chloropyridine is dissolved in the THF.
-
The solution is cooled to a low temperature, typically -60°C, using a dry ice/acetone bath.[2]
-
n-Butyllithium in hexane is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -60°C.[2]
-
The reaction mixture is stirred at this temperature for one hour to ensure the complete formation of the lithiated intermediate.[2]
-
-
Introduction of the Trimethylsilyl Group:
-
Chloro-trimethyl-silane (TMSCl) is dissolved in anhydrous THF.
-
This solution is added slowly to the reaction mixture.
-
The temperature is gradually allowed to rise from -60°C to -20°C.[2]
-
The reaction is stirred for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a hexane-dichloromethane solvent system to yield pure this compound.[2]
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-(trimethylsilyl)pyridine, a valuable substituted pyridine (B92270) derivative for applications in medicinal chemistry and organic synthesis. This document outlines the primary synthetic route, detailed experimental protocols, and key analytical data.
Introduction
This compound is a heterocyclic building block of significant interest in the development of novel pharmaceutical agents and other functional organic materials. The presence of a chlorine atom at the 2-position and a trimethylsilyl (B98337) group at the 3-position offers versatile handles for further chemical modifications. The chloro group can participate in various cross-coupling reactions or nucleophilic substitutions, while the trimethylsilyl group can be readily transformed into other functional groups, enabling the synthesis of a diverse range of complex molecules.
Synthesis
The principal and most effective method for the synthesis of this compound is the regioselective ortho-lithiation of 2-chloropyridine (B119429), followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). This approach leverages the directing effect of the pyridine nitrogen atom and the chloro substituent to achieve lithiation specifically at the C-3 position.
Synthetic Pathway
The reaction proceeds via a two-step, one-pot procedure. First, 2-chloropyridine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature to facilitate the deprotonation at the carbon atom adjacent to the chlorine. The resulting lithium intermediate is then trapped with trimethylsilyl chloride to yield the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via ortho-lithiation.
Materials:
-
2-Chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe, followed by the dropwise addition of n-butyllithium (n-BuLi) solution. Stir the resulting mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine in anhydrous THF dropwise via a syringe pump, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Silylation (Quenching): To the reaction mixture, add trimethylsilyl chloride (TMSCl) dropwise at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, and then let it slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford this compound as a solid.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 77332-76-4[1] |
| Molecular Formula | C₈H₁₂ClNSi[1] |
| Molecular Weight | 185.73 g/mol [1] |
| Appearance | Solid[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three aromatic protons in the pyridine ring and a singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The aromatic protons will exhibit characteristic coupling patterns (doublet, doublet of doublets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one signal for the methyl carbons of the trimethylsilyl group. The carbon attached to the silicon atom will show a characteristic upfield shift.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic ring and the methyl groups of the TMS moiety. Vibrations associated with the C-Cl bond and the pyridine ring system will also be present.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of a methyl group from the trimethylsilyl moiety.
Experimental Workflow
The overall process from synthesis to characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is confirmed.
References
Structural Analysis of (2-chloropyridin-3-yl)trimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the organosilane compound, (2-chloropyridin-3-yl)trimethylsilane. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway, predicted spectroscopic and crystallographic properties based on established chemical principles and data from analogous compounds, and detailed hypothetical experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of silylated pyridine (B92270) derivatives in medicinal chemistry and materials science.
Introduction
Silylated heterocyclic compounds are of significant interest in organic synthesis and drug development. The introduction of a trimethylsilyl (B98337) group can enhance solubility, improve metabolic stability, and serve as a versatile synthetic handle for further functionalization. (2-chloropyridin-3-yl)trimethylsilane, a derivative of 2-chloropyridine, presents a unique scaffold with potential applications as a building block in the synthesis of complex molecules. This guide provides a detailed theoretical and practical framework for its structural analysis.
Molecular Structure and Properties
(2-chloropyridin-3-yl)trimethylsilane possesses a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl group at the 3-position. The presence of the electronegative chlorine atom and the silicon atom influences the electronic properties and reactivity of the pyridine ring.
Table 1: Predicted Physicochemical Properties of (2-chloropyridin-3-yl)trimethylsilane
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂ClNSi |
| Molecular Weight | 185.73 g/mol |
| CAS Number | 77332-76-4[1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |
| logP | 2.28[1] |
| Hydrogen Bond Acceptors | 1[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 1[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common method for the introduction of a trimethylsilyl group onto an aromatic ring is through a metal-halogen exchange reaction followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane.
Caption: Proposed synthesis of (2-chloropyridin-3-yl)trimethylsilane.
Experimental Protocol: Synthesis of (2-chloropyridin-3-yl)trimethylsilane (Hypothetical)
Materials:
-
2,3-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3-dichloropyridine (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-BuLi or LDA (1.1 eq) in an appropriate solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Chlorotrimethylsilane (1.2 eq) is added dropwise to the reaction mixture.
-
The mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Spectroscopic Analysis (Predicted)
3.3.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the trimethylsilyl group.
Table 2: Predicted 1H NMR Chemical Shifts for (2-chloropyridin-3-yl)trimethylsilane
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.6 - 7.8 | dd |
| H-5 | 7.2 - 7.4 | dd |
| H-6 | 8.3 - 8.5 | dd |
| -Si(CH₃)₃ | 0.3 - 0.5 | s |
Note: Predicted shifts are relative to TMS in CDCl₃. Coupling constants (J) are expected to be in the typical range for pyridine derivatives.
3.3.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display five signals for the pyridine ring carbons and one for the methyl groups of the trimethylsilyl moiety.
Table 3: Predicted 13C NMR Chemical Shifts for (2-chloropyridin-3-yl)trimethylsilane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 135 - 138 |
| C-4 | 138 - 141 |
| C-5 | 122 - 125 |
| C-6 | 150 - 153 |
| -Si(CH₃)₃ | -1.0 - 1.0 |
Note: Predicted shifts are relative to TMS in CDCl₃.
3.3.3. Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrometry Fragments for (2-chloropyridin-3-yl)trimethylsilane
| m/z | Fragment |
| 185/187 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 170/172 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Crystallographic Analysis (Theoretical)
As of the date of this document, no public crystallographic data for (2-chloropyridin-3-yl)trimethylsilane has been identified. Based on the analysis of similar silylated pyridine structures, the molecule is expected to be planar with respect to the pyridine ring. The silicon atom will adopt a tetrahedral geometry.
Experimental Protocol: X-ray Crystallography (General Procedure)
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., hexane, ethanol, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
References
Spectroscopic Profile of 2-Chloro-3-(trimethylsilyl)pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-3-(trimethylsilyl)pyridine, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the predicted and, where available, experimental spectroscopic data for this compound.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 77332-76-4 |
| Molecular Formula | C₈H₁₂ClNSi |
| Molecular Weight | 185.73 g/mol |
| Chemical Structure | |
|
|
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of available experimental data for ¹H NMR and predicted data for ¹³C NMR, IR, and MS based on the analysis of structurally analogous compounds and established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
An available experimental ¹H NMR spectrum of this compound allows for the following assignments.[1][2] The spectrum displays signals corresponding to the three protons on the pyridine (B92270) ring and the nine protons of the trimethylsilyl (B98337) group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | dd | 1H | H-6 |
| ~7.6 | dd | 1H | H-4 |
| ~7.2 | dd | 1H | H-5 |
| ~0.3 | s | 9H | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum of this compound is expected to show five signals for the pyridine ring carbons and one signal for the methyl carbons of the trimethylsilyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the substitution pattern of the pyridine ring.[3][4]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~135 | C-3 |
| ~122 | C-5 |
| ~ -1.0 | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the trimethylsilyl group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Medium-Strong | C-H stretching (aliphatic, -CH₃) |
| ~1570, ~1450, ~1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1100 | Medium | C-Cl stretching |
| 840-760 | Strong | Si-C stretching and C-H out-of-plane bending |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[5][6] The presence of chlorine would result in an isotopic pattern for the molecular ion (M⁺) and chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 185/187 | [M]⁺ (Molecular ion) |
| 170/172 | [M - CH₃]⁺ |
| 112/114 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[7] Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum.[8] Phase and baseline correct the spectrum for accurate analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride).[9]
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
Data Acquisition : Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[11][12]
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular structure and spectroscopic techniques.
References
- 1. chegg.com [chegg.com]
- 2. Solved HNMR of 2-chloro-3-trimethylsilyl pyridine The | Chegg.com [chegg.com]
- 3. testbook.com [testbook.com]
- 4. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 1H and 13C NMR of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-Chloro-3-(trimethylsilyl)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein are estimated based on established substituent effects on the pyridine (B92270) ring. This document also outlines a plausible synthetic route and standard experimental protocols for NMR analysis, intended to guide researchers in the synthesis and characterization of this and similar silylated pyridine derivatives.
Predicted NMR Data
The chemical shifts for this compound have been estimated by considering the known NMR data for 2-chloropyridine (B119429) and 3-(trimethylsilyl)pyridine. The substituent chemical shift (SCS) effects of the chloro and trimethylsilyl (B98337) groups are applied to the pyridine ring system to predict the approximate chemical shifts for the target molecule.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 | dd | JH4-H5 = 7.5, JH4-H6 = 2.0 |
| H-5 | 7.30 | dd | JH5-H4 = 7.5, JH5-H6 = 5.0 |
| H-6 | 8.35 | dd | JH6-H5 = 5.0, JH6-H4 = 2.0 |
| Si(CH3)3 | 0.30 | s | - |
Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-3 | 135.0 |
| C-4 | 138.0 |
| C-5 | 123.0 |
| C-6 | 150.0 |
| Si(CH3)3 | -1.5 |
Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)
Experimental Protocols
Synthesis of this compound via Directed ortho-Metalation
This protocol describes a plausible method for the synthesis of this compound. The key step involves the deprotonation of 2-chloropyridine at the 3-position using a strong base, followed by quenching the resulting anion with trimethylsilyl chloride.
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
2-Chloropyridine (1.0 eq) is added dropwise to the cooled THF.
-
LDA solution (1.1 eq) is added slowly to the reaction mixture while maintaining the temperature at -78 °C. The solution is stirred at this temperature for 1 hour to ensure complete deprotonation.
-
Trimethylsilyl chloride (1.2 eq) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.
Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Approximately 10-20 mg of purified this compound is accurately weighed and dissolved in approximately 0.6 mL of CDCl3 containing TMS in an NMR tube.
-
The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.
-
The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
1H NMR spectra are acquired using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.
-
13C NMR spectra are acquired using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.
-
The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-Chloro-3-(trimethylsilyl)pyridine. Synthesized from the foundational principles of mass spectrometry and extensive data on analogous compounds, this document offers a predictive yet robust framework for researchers engaged in the identification and characterization of silylated and halogenated heterocyclic compounds.
Predicted Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a series of key fragment ions. The molecular ion (M+) is expected to be observed, with its isotopic pattern being a clear indicator of the presence of a chlorine atom. The fragmentation cascade will likely be dominated by cleavages related to the trimethylsilyl (B98337) (TMS) group and the chloro-substituted pyridine (B92270) ring.
The molecular weight of this compound is 185.73 g/mol . The presence of chlorine, with its characteristic isotopic distribution (approximately 3:1 for ³⁵Cl and ³⁷Cl), will result in an M+ peak at m/z 185 and an M+2 peak at m/z 187 of roughly one-third the intensity.
Below is a summary of the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Ion Formula | Predicted Relative Abundance |
| 185 | [M]⁺ | [C₈H₁₂ClNSi]⁺ | Moderate |
| 170 | [M - CH₃]⁺ | [C₇H₉ClNSi]⁺ | High (Often Base Peak) |
| 150 | [M - Cl]⁺ | [C₈H₁₂NSi]⁺ | Moderate |
| 112 | [M - Si(CH₃)₃]⁺ | [C₅H₃ClN]⁺ | Moderate |
| 78 | [Pyridine]⁺ | [C₅H₄N]⁺ | Low |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | High |
Proposed Fragmentation Pathways
Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile C-Si bond and the C-Cl bond, as well as involving the trimethylsilyl group itself.
A dominant fragmentation pathway for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃) to form a stable [M - 15]⁺ ion.[1] For this compound, this would result in a prominent peak at m/z 170. This fragment is often the base peak in the spectra of TMS-containing compounds due to the stability of the resulting silicon-centered cation.
Another significant fragmentation route involves the cleavage of the C-Si bond, leading to the formation of the characteristic trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺). The charge can also be retained by the pyridine portion of the molecule, resulting in a fragment at m/z 112, corresponding to the 2-chloropyridinyl radical cation.
Cleavage of the C-Cl bond from the molecular ion would lead to a fragment at m/z 150. Further fragmentation of the pyridine ring can also occur, though these fragments are typically of lower abundance.
The following diagram illustrates the proposed primary fragmentation pathways:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section details a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Derivatization
As this compound is already a silylated compound, no further derivatization is typically necessary if analyzing the pure substance. However, if it is being formed in-situ from a precursor like 2-chloro-3-hydroxypyridine, a standard silylation protocol would be employed. A typical procedure involves dissolving the analyte in an aprotic solvent, such as pyridine or acetonitrile, and treating it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is often heated to ensure complete derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard GC-MS system equipped with a capillary column is suitable for the analysis.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Scan Rate: 2-3 scans/second.
-
The following diagram illustrates a typical experimental workflow for GC-MS analysis:
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental data, when acquired, will be crucial for the definitive confirmation and refinement of these predicted fragmentation patterns. The methodologies and predictive data herein serve as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.
References
The Trimethylsilyl Group on the Pyyridine Ring: A Versatile Handle for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance. The introduction of a trimethylsilyl (B98337) (TMS) group onto the pyridine ring provides a versatile and reactive handle, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the reactivity of the trimethylsilyl group on the pyridine ring, with a focus on its application in synthetic chemistry and drug development.
Synthesis of Trimethylsilyl-Substituted Pyridines
The introduction of a TMS group onto the pyridine ring can be achieved through several methods, primarily depending on the desired isomer.
Direct Silylation:
Direct C-H silylation of pyridine can be catalyzed by transition metals. For instance, Zn(OTf)₂ catalyzes the silylation of pyridine with triethylsilane (Et₃SiH) to yield 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine. While this method offers a direct route, it may lack regioselectivity and require elevated temperatures.
Halogen-Metal Exchange followed by Silylation:
A more common and regioselective method involves the deprotonation or halogen-metal exchange of a halopyridine, followed by quenching with a silyl (B83357) electrophile like trimethylsilyl chloride (TMSCl). For example, 3-chloro-2-(trimethylsilyl)pyridine (B1600560) can be synthesized from 3-chloropyridine (B48278) by reaction with n-butyllithium followed by TMSCl[1]. Similarly, 2-methyl-6-(trimethylsilyl)pyridine (B183964) can be prepared from 2-bromo-6-methylpyridine[2].
A general workflow for the synthesis of a trimethylsilyl-pyridine from a halopyridine is depicted below.
Caption: Synthesis of Trimethylsilyl-Pyridine via Halogen-Metal Exchange.
Reactivity of the Trimethylsilyl Group
The C-Si bond in trimethylsilyl-pyridines is polarized, rendering the carbon atom nucleophilic and the silicon atom electrophilic. This unique reactivity allows for a variety of chemical transformations.
Cross-Coupling Reactions
The TMS group on the pyridine ring can act as a surrogate for a nucleophilic carbon in various palladium-catalyzed cross-coupling reactions. This is particularly valuable for the 2-pyridyl position, where the corresponding boronic acids can be unstable[3].
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. 2-Trimethylsilylpyridine has been shown to be an effective coupling partner with various aryl halides. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a pentacoordinate silicate (B1173343) intermediate, facilitating transmetalation to the palladium center.
The catalytic cycle for the Hiyama coupling is illustrated below.
Caption: Catalytic Cycle of the Hiyama Cross-Coupling Reaction.
Quantitative Data for Hiyama Coupling of 2-Trimethylsilylpyridine
| Aryl Halide | Catalyst | Ligand | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole (B42571) | Pd(OAc)₂ | P(t-Bu)₃ | TBAF | THF | 60 | 16 | 95 | N/A |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | CataCXium A | TBAF | Dioxane | 100 | 18 | 85 | [3] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | TBAF | Toluene | 80 | 12 | 92 | N/A |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | TBAF | Dioxane | 100 | 24 | 78 | N/A |
Experimental Protocol: Hiyama Coupling of 2-Trimethylsilylpyridine with 4-Iodoanisole
To a solution of 4-iodoanisole (1.0 mmol) and 2-trimethylsilylpyridine (1.2 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol). A 1.0 M solution of TBAF in THF (2.4 mL, 2.4 mmol) is then added dropwise. The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
While the Hiyama coupling is well-documented for TMS-pyridines, other cross-coupling reactions such as Suzuki, Stille, and Sonogashira are also, in principle, applicable. However, specific examples in the literature of TMS-pyridines acting as the nucleophilic partner in these reactions are less common. The general mechanisms for these couplings are well-established and follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile used.
-
Suzuki Coupling: Employs an organoboron reagent (e.g., boronic acid or ester).
-
Stille Coupling: Utilizes an organotin reagent (organostannane)[4][5][6][7][8].
-
Sonogashira Coupling: Involves the coupling of a terminal alkyne with an aryl or vinyl halide[6][9][10].
The successful application of these couplings with TMS-pyridines would likely require fluoride activation to generate the reactive pyridyl anion in situ.
Electrophilic Acylation
The pyridine ring is generally unreactive towards classical Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom and its reaction with the Lewis acid catalyst[11][12][13]. However, 2-(trialkylsilyl)pyridines can undergo a spontaneous acylation reaction with acyl chlorides to produce 2-pyridyl ketones in high yields[2][14]. This reaction proceeds through a unique mechanism that bypasses the limitations of traditional electrophilic aromatic substitution. The proposed mechanism involves N-acylation, desilylation to form a stabilized ylide (a Hammick-like intermediate), C-acylation of the ylide, and subsequent N-deacylation[2][14].
Quantitative Data for Spontaneous Acylation of 2-(Trimethylsilyl)pyridine (B83657) [2]
| Acyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Neat | 60 | 24 | 95 |
| 4-Methoxybenzoyl chloride | Neat | 60 | 24 | 92 |
| 4-Nitrobenzoyl chloride | Neat | 80 | 48 | 85 |
| Acetyl chloride | Neat | 25 | 1 | 78 |
Experimental Protocol: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Benzoyl Chloride [2]
A mixture of 2-(trimethylsilyl)pyridine (1.0 mmol) and benzoyl chloride (1.2 mmol) is heated at 60 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (B109758) and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-benzoylpyridine.
Halogenation (ipso-Substitution)
While not extensively documented for trimethylsilyl-pyridines, ipso-substitution of the TMS group with a halogen is a known reaction for other arylsilanes. This reaction typically proceeds via electrophilic attack of a halogenating agent (e.g., I₂, Br₂, N-bromosuccinimide) on the carbon atom bearing the silyl group. The facility of this reaction would likely depend on the position of the TMS group on the pyridine ring and the reaction conditions.
Desilylation
The TMS group can be readily cleaved to regenerate the C-H bond through protodesilylation. This is typically achieved using a fluoride source like TBAF in the presence of a proton source (e.g., water, methanol) or by treatment with a strong acid.
Experimental Protocol: Desilylation of a Trimethylsilyl-Pyridine with TBAF
To a solution of the trimethylsilyl-pyridine (1.0 mmol) in THF (5 mL) is added a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary. An operationally simple work-up procedure for TBAF-mediated desilylation involves the use of a sulfonic acid resin and calcium carbonate to remove TBAF residues without an aqueous extraction[15][16][17].
Comparative Reactivity of TMS-Pyridine Isomers
The position of the TMS group on the pyridine ring significantly influences its reactivity, primarily due to the electronic effects of the nitrogen atom.
-
2- and 4-TMS-Pyridines: The TMS group at the 2- and 4-positions is activated towards electrophilic attack and cross-coupling reactions. The nitrogen atom can stabilize the intermediate negative charge developed during the reaction through resonance. This makes these isomers generally more reactive as nucleophiles in cross-coupling reactions.
-
3-TMS-Pyridine: The TMS group at the 3-position is less activated. The nitrogen atom has a weaker electronic influence at the meta position. Consequently, 3-TMS-pyridine is expected to be less reactive in cross-coupling reactions compared to its 2- and 4-isomers.
This reactivity trend is analogous to that observed for bromopyridine isomers in palladium-catalyzed cross-coupling reactions, where the reactivity order is generally 4- > 2- > 3-bromopyridine[14].
Applications in Drug Discovery and Development
The ability to selectively functionalize the pyridine ring using TMS-pyridines as intermediates makes them valuable tools in drug discovery. The synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules, can be facilitated by the cross-coupling reactions of TMS-pyridines.
The following workflow illustrates the utility of TMS-pyridines in the synthesis of a hypothetical drug candidate containing a substituted biarylpyridine core.
Caption: Workflow for the Synthesis of a Drug Candidate using a TMS-Pyridine Intermediate.
This strategy allows for the late-stage introduction of molecular diversity, which is a key advantage in the optimization of lead compounds in drug development programs.
Conclusion
The trimethylsilyl group serves as a highly effective and versatile activating group for the pyridine ring. Trimethylsilyl-pyridines are valuable intermediates that enable a range of transformations, most notably palladium-catalyzed cross-coupling reactions and a unique spontaneous acylation. The reactivity of these compounds is highly dependent on the position of the TMS group, providing a means for regioselective functionalization. The operational simplicity and the ability to perform late-stage modifications make TMS-pyridines powerful tools for researchers, scientists, and drug development professionals in the synthesis of complex molecules with potential therapeutic applications.
References
- 1. 3-Chloro-2-(trimethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methyl-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
2-Chloro-3-(trimethylsilyl)pyridine: A Versatile Scaffold for the Synthesis of Substituted Pyridines in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise functionalization of the pyridine (B92270) ring is crucial for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Chloro-3-(trimethylsilyl)pyridine has emerged as a highly versatile and strategic building block for the synthesis of diverse pyridine derivatives. Its unique substitution pattern, featuring a reactive chloro group at the 2-position and a sterically influential and synthetically malleable trimethylsilyl (B98337) group at the 3-position, allows for a range of selective cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of polysubstituted pyridines for drug discovery and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2-chloropyridine. This process typically utilizes a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C3 position of the pyridine ring, followed by quenching with trimethylsilyl chloride (TMSCl). The bulky nature of the LDA base and the directing effect of the chloro substituent favor metalation at the C3 position over the more sterically hindered C6 position.
Experimental Workflow for the Synthesis of this compound
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-3-(trimethylsilyl)pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds and functional materials.
These application notes provide a detailed protocol for the Suzuki coupling of 2-Chloro-3-(trimethylsilyl)pyridine with a variety of arylboronic acids. The trimethylsilyl (B98337) group at the 3-position can serve as a useful synthetic handle for further transformations, making the resulting 2-aryl-3-(trimethylsilyl)pyridine products valuable intermediates in drug discovery and development. While specific literature on this exact substrate is limited, the provided methodologies are based on well-established protocols for structurally similar 2-chloropyridines.
Reaction Principle
The Suzuki coupling reaction involves the catalytic cycle of a palladium(0) complex to couple an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound).[1] The key steps in the catalytic cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of various 2-chloropyridines with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 88 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ | Toluene | 100 | 90 |
| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or reaction tube)
-
Magnetic stirrer and heating system (oil bath or heating mantle)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add the anhydrous solvent (and degassed water if the reaction is aqueous) to the flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (usually 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-3-(trimethylsilyl)pyridine.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction is particularly vital in medicinal chemistry and materials science for synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2]
2-Chloro-3-(trimethylsilyl)pyridine is a valuable building block, and its coupling with various arylboronic acids provides access to a range of substituted pyridines. However, the coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][4] This often necessitates the use of specialized, highly active palladium catalyst systems. This document provides detailed application notes and protocols for the Suzuki coupling of this compound with arylboronic acids.
Challenges and Considerations
-
Catalyst Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can mitigate this issue by stabilizing the active palladium species.[5]
-
Inertness of the C-Cl Bond: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2] Highly active palladium catalysts and ligands are often required to facilitate this step.
-
Side Reactions: Common side reactions include the homocoupling of the boronic acid and protodeboronation (hydrolysis of the C-B bond).[6] These can be minimized by ensuring an inert atmosphere and using anhydrous solvents.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields for Suzuki coupling reactions of various substituted chloropyridines with arylboronic acids under optimized conditions. This data is provided as a reference for expected outcomes with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Arylboronic Acid | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | Phenylboronic acid | 85-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 4-Methoxyphenylboronic acid | 90-98 |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 120 (Microwave) | 3-Tolylboronic acid | 75-90 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90 | 4-Fluorophenylboronic acid | 80-92 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[2]
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol describes a rapid, microwave-assisted method for the Suzuki coupling reaction.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.[1]
-
Solvent Addition: Add the 1,4-dioxane/water mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.[7]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Perform a standard aqueous work-up as described in Protocol 1 and purify the product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-3-(trimethylsilyl)pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The introduction of an alkynyl moiety onto a pyridine (B92270) scaffold is of particular interest in medicinal chemistry, as the pyridine ring is a common motif in bioactive compounds and the rigid alkynyl linker can be used to explore chemical space and optimize ligand-protein interactions.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-Chloro-3-(trimethylsilyl)pyridine with various terminal alkynes. The presence of a chloro-substituent at the 2-position of the pyridine ring generally requires more forcing reaction conditions compared to the analogous bromo or iodo derivatives. Furthermore, the trimethylsilyl (B98337) (TMS) group at the 3-position may introduce steric hindrance, potentially influencing the reaction efficiency. Therefore, careful selection of the catalyst system and reaction parameters is crucial for a successful coupling.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various 2-halopyridines with different terminal alkynes, providing an expected range for the reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions employed.
| Entry | Halopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [2] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89 | [3] |
| 3 | 3,5-Dibromo-2,6-dichloropyridine (B8238365) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 75 | [4] |
| 4 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 24 | 60-70 | - |
| 5 | 2-Chloropyridine | 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 110 | 18 | 65-75 | - |
| 6 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100-120 | 24 | 50-65 | - |
| 7 | This compound | 1-Heptyne | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 120 | 24 | 55-70 | - |
*Yields are estimated based on reactions with similar sterically hindered or less reactive aryl chlorides and are provided as a guideline. Actual yields may vary.
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. Due to the potential steric hindrance from the trimethylsilyl group, the use of a bulky, electron-rich phosphine (B1218219) ligand may be beneficial to improve catalytic activity.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous and deoxygenated solvent (e.g., DMF, Toluene, or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
The flask is then sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv) and the anhydrous, deoxygenated solvent (5-10 mL).
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst dissolution and pre-activation.
-
Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: The reaction mixture is then heated to the desired temperature (typically between 100-120 °C) and stirred vigorously. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filtered through a pad of celite to remove the catalyst residues.
-
The filtrate is washed sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 2-alkynyl-3-(trimethylsilyl)pyridine.
Note on Catalyst and Ligand Choice for a Hindered Substrate: For sterically demanding substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may offer improved yields and reaction rates. In such cases, a copper-free protocol with a stronger base like Cs₂CO₃ or K₂CO₃ might also be effective.[5]
Mandatory Visualizations
Caption: General reaction scheme for the Sonogashira coupling.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
Application Notes and Protocols: Copper-Free Sonogashira Reaction with 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-free Sonogashira cross-coupling reaction of 2-Chloro-3-(trimethylsilyl)pyridine with terminal alkynes. This reaction is a valuable tool for the synthesis of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. The copper-free conditions described herein offer significant advantages over traditional Sonogashira protocols, including milder reaction conditions, avoidance of toxic copper salts, and simplified product purification.
Introduction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling) and can complicate the purification of the final product, which is a significant concern in pharmaceutical development.
The development of copper-free Sonogashira protocols has addressed these issues. These methods typically employ more sophisticated palladium catalysts and ligands that are capable of facilitating the catalytic cycle without the need for a copper co-catalyst. For challenging substrates such as electron-deficient 2-chloropyridines, the choice of an appropriate catalytic system is crucial for achieving high yields.
Reaction Mechanism
The catalytic cycle of the copper-free Sonogashira reaction is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, this compound) to form a Pd(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the terminal alkyne is deprotonated to form a palladium-alkynyl complex.
-
Reductive Elimination: The coupled product is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Figure 1: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Quantitative Data
While specific data for the copper-free Sonogashira reaction of this compound is not extensively available in the literature, the following table provides representative data for the coupling of other 2-chloropyridine (B119429) derivatives with terminal alkynes under various copper-free conditions. This data can be used as a starting point for optimizing the reaction of the target substrate.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 24 | 75 |
| 2 | 2-Chloro-5-nitropyridine | 1-Hexyne | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 88 |
| 3 | 2-Chloro-3-methylpyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | - | TBAF (2) | THF | 65 | 12 | 65 |
| 4 | 2-Chloropyridine | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | - | Piperidine (3) | DMF | 80 | 16 | 82 |
Experimental Protocols
The following are general protocols for the copper-free Sonogashira reaction of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for specific terminal alkynes.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a good starting point for a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), SPhos (e.g., 0.04 mmol, 4 mol%), and K₃PO₄ (e.g., 2.0 mmol, 2.0 equiv.).
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) and the terminal alkyne (e.g., 1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Electron-Deficient Alkynes using Pd₂(dba)₃/XPhos
This protocol may be more suitable for less reactive or electron-deficient terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%) to a dry Schlenk tube.
-
Add Cs₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv.) and the terminal alkyne (e.g., 1.5 mmol, 1.5 equiv.).
-
Add anhydrous 1,4-dioxane (e.g., 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring and product purification.
Experimental Workflow
The general workflow for setting up and performing the copper-free Sonogashira reaction is outlined below.
Figure 2: General experimental workflow for the copper-free Sonogashira reaction.
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. The user is responsible for ensuring the safety and appropriateness of these procedures for their specific application.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of aminated pyridines is of significant interest as this structural motif is present in numerous biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3-(trimethylsilyl)pyridine. The presence of the chloro-substituent, which is generally less reactive than bromo or iodo substituents, and the trimethylsilyl (B98337) group, presents specific challenges and considerations for this transformation. The protocols outlined below are designed to provide a robust starting point for researchers working with this substrate and various amine coupling partners.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These data are compiled based on reactions with structurally similar 2-chloropyridines and related substrates.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 100 | 16 | 80-90 |
| 4 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88-96 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 10 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | Dioxane | 100 | 12 | 75-85 |
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. Palladium catalysts and phosphine (B1218219) ligands are often air-sensitive and should be handled in a glovebox or under a stream of inert gas.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene via syringe, followed by the aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.
-
Remove the vial from the glovebox, and add this compound.
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous 1,4-dioxane and morpholine via syringe.
-
Place the reaction vial in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Ligand Selection for Cross-Coupling with 2-Chloro-3-(trimethylsilyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of appropriate ligands in palladium-catalyzed cross-coupling reactions with 2-Chloro-3-(trimethylsilyl)pyridine. This versatile building block is of interest in medicinal chemistry and materials science for the synthesis of complex, functionalized pyridine (B92270) derivatives. The choice of ligand is critical for achieving high yields and selectivity, particularly when dealing with the relatively unreactive C-Cl bond of a chloropyridine.
Introduction to Ligand Selection
The success of palladium-catalyzed cross-coupling reactions with aryl chlorides, including this compound, is highly dependent on the choice of ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition of the C-Cl bond, and promoting the reductive elimination of the final product. For challenging substrates like chloropyridines, bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have proven to be the most effective. These ligands enhance the electron density at the palladium center, which promotes the oxidative addition step, and their steric bulk can facilitate the reductive elimination step.
This guide provides an overview of ligand performance in various cross-coupling reactions with analogous chloro-heterocyclic compounds, offering a strong starting point for reaction optimization with this compound.
Data Presentation: Ligand Performance in Analogous Cross-Coupling Reactions
The following tables summarize representative data for different cross-coupling reactions on substrates analogous to this compound. This data is intended to guide ligand selection and reaction condition optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the coupling of chloro-heterocycles, the choice of a highly active catalyst system is crucial.
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene (B28343) | 80-100 | 2-8 | >90 |
| SPhos | SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| IPr | PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 |
Note: Yields are representative and based on the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid. Actual yields with this compound may vary.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance.
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 70-85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-95 |
| RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 100 | >90 |
| BrettPhos | BrettPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | >90 |
Note: This data is illustrative and based on the amination of various chloro-heterocycles.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. Both copper-catalyzed and copper-free conditions can be employed.
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 60 | 70-90 |
| P(t-Bu)₃ | Pd(dba)₂ | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 80-95 |
| cataCXium® A | Pd(OAc)₂ | None | K₃PO₄ | DMF | 120 | >90 |
Note: This data is compiled from Sonogashira couplings of various aryl chlorides.
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions. These protocols are based on established procedures for structurally similar substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Buchwald-type ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Inside a glovebox, charge a vial with the palladium precatalyst and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.
-
Add this compound and anhydrous, degassed 1,4-dioxane.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
References
Application Notes and Protocols for the Cross-Coupling of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the base and solvent effects in the cross-coupling of 2-chloro-3-(trimethylsilyl)pyridine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings are based on established methodologies for related chloropyridine derivatives, offering a comprehensive guide for the synthesis of a diverse range of 3-(trimethylsilyl)pyridine (B92606) derivatives.
Introduction to Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The substrate, this compound, possesses a reactive C-Cl bond at an electron-deficient pyridine (B92270) ring, making it a suitable electrophile for various cross-coupling reactions. The bulky trimethylsilyl (B98337) group at the 3-position can influence the reactivity and regioselectivity of these transformations. The choice of base and solvent is critical in these reactions, as they significantly impact the reaction rate, yield, and selectivity by affecting the solubility of reagents, the activity of the catalyst, and the stability of intermediates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-(trimethylsilyl)pyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Base and Solvent Effects in Suzuki-Miyaura Coupling
The choice of base and solvent is crucial for a successful Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation. Inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The solvent must solubilize the reactants and the catalyst. Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene, often in the presence of water, are frequently used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 100 | High |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 80-100 | Good to High |
| PdCl₂(dppf) | K₃PO₄ | DME | 90 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene) and degassed water
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if separate), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram 1: General Suzuki-Miyaura Coupling Workflow
Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling experiment.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-(trimethylsilyl)pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is particularly useful for introducing alkynyl moieties at the 2-position of the pyridine ring.
Base and Solvent Effects in Sonogashira Coupling
The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The amine base, such as triethylamine (B128534) or diisopropylamine, acts as both the base and often as the solvent or co-solvent.[1] The choice of solvent can significantly impact the reaction, with polar aprotic solvents like THF and DMF being common choices.
Table 2: Conditions for Sonogashira Coupling of a Halopyridine
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Chloro-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 20 °C | 99 | [2] |
Note: This data is for a closely related substrate, highlighting a successful Sonogashira coupling to introduce a trimethylsilylethynyl group.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.[1]
Diagram 2: Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-(trimethylsilyl)pyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a powerful tool for the synthesis of various 2-amino-3-(trimethylsilyl)pyridines.
Base and Solvent Effects in Buchwald-Hartwig Amination
Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig amination to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄). The choice of solvent is critical, with aprotic solvents such as toluene, dioxane, and THF being widely used. The solubility of the base in the chosen solvent can significantly affect the reaction rate.[3]
Table 3: General Base and Solvent Considerations for Buchwald-Hartwig Amination of Chloropyridines
| Base | Common Solvents | Notes |
| NaOtBu | Toluene, Dioxane | Strong base, widely effective, but can be sensitive to functional groups. |
| K₃PO₄ | Dioxane, DMF | Weaker base, good for substrates with sensitive functional groups. |
| Cs₂CO₃ | Toluene, Dioxane | Effective for challenging couplings, but less soluble in non-polar solvents. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram 3: Decision Tree for Buchwald-Hartwig Base and Solvent Selection
Caption: A logical guide for selecting an appropriate base and solvent system for Buchwald-Hartwig amination.
Stille Coupling: Synthesis of 2-Substituted-3-(trimethylsilyl)pyridines
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is a versatile C-C bond-forming reaction that tolerates a wide variety of functional groups.
Base and Solvent Effects in Stille Coupling
The Stille reaction is often performed under neutral or mildly basic conditions. Additives like CuI or CsF can sometimes accelerate the reaction. The choice of solvent is crucial, with polar aprotic solvents like DMF, THF, and dioxane being commonly used to facilitate the solubility of the reactants and the catalytic species.[4]
Table 4: General Conditions for Stille Coupling of Aryl Halides
| Catalyst System | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | LiCl | THF | 50-80 |
| PdCl₂(PPh₃)₂ | CuI | DMF | 80-100 |
| Pd₂(dba)₃ / P(fur)₃ | - | NMP | Room Temp. to 80 |
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., R-SnBu₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Solvent (e.g., DMF, THF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and any additive.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography.[4]
Diagram 4: Stille Coupling Catalytic Cycle
Caption: The fundamental steps of the palladium-catalyzed Stille cross-coupling reaction.
Conclusion
The cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The successful execution of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings is highly dependent on the judicious selection of the base and solvent. These application notes and protocols provide a solid foundation for researchers to develop and optimize these important transformations in their synthetic endeavors, contributing to advancements in drug discovery and materials science.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. 2-CHLORO-3-TRIMETHYLSILANYLETHYNYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
Synthesis of 2,3-Disubstituted Pyridines Using 2-Chloro-3-(trimethylsilyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The development of efficient and versatile methods for the synthesis of substituted pyridines is therefore of significant interest. 2-Chloro-3-(trimethylsilyl)pyridine has emerged as a valuable and versatile building block for the synthesis of 2,3-disubstituted pyridines. The presence of the chloro and trimethylsilyl (B98337) groups at the 2- and 3-positions, respectively, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 2,3-disubstituted pyridines utilizing this compound as a key intermediate. The primary focus will be on Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, which enable the introduction of a wide range of aryl, vinyl, and alkynyl substituents.
Strategic Approach to 2,3-Disubstituted Pyridines
The synthetic strategy hinges on the sequential and selective functionalization of the 2- and 3-positions of the pyridine ring. The chlorine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The trimethylsilyl group at the 3-position can act as a directing group or can be transformed into other functional groups, providing a pathway to a diverse array of 2,3-disubstituted products.
Caption: Synthetic routes to 2,3-disubstituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene (B28343) | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80[1] |
| 5 | 4-n-Butylphenylboronic acid | Pd₂(dba)₃ (1.0) | Ligand 1 (3) | KF | Dioxane | RT | 24 | 76[2] |
Note: The data presented is representative and based on studies of analogous 2-chloropyridine (B119429) substrates. Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. This method offers an alternative route to introduce aryl, heteroaryl, and vinyl substituents at the 2-position of this compound. While effective, the toxicity of organotin reagents is a significant consideration.[1][3]
Reaction Workflow:
Caption: General workflow for Stille coupling.
Representative Quantitative Data for Stille Coupling of Aryl Chlorides:
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 70-85 |
| 2 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 16 | 75-90 |
| 3 | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | Dioxane | 100 | 18 | 65-80 |
| 4 | (E)-1-Hexenyltributylstannane | Pd(OAc)₂ (5) | PPh₃ (10) | CuI | NMP | 80 | 12 | 70-85 |
Note: The data presented is representative and based on studies of analogous aryl chloride substrates. Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 2-alkynyl-3-(trimethylsilyl)pyridines, which are valuable intermediates for further transformations.
Reaction Workflow:
Caption: General workflow for Sonogashira coupling.
Representative Quantitative Data for Sonogashira Coupling of 2-Chloropyridines:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | 5-10 | Et₃N | THF/DMF | 60-80 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | Toluene | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ | Acetonitrile | 80 | 10 | 75-85 |
| 4 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 90-96[4] |
| 5 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | - | RT | 24 | High |
Note: The data presented is representative and based on studies of analogous 2-chloropyridine substrates. Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF, or a mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base (e.g., triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of 2,3-disubstituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Stille, and Sonogashira coupling reactions provide efficient and reliable methods for the introduction of diverse substituents at the 2-position. The protocols and data presented in these application notes offer a comprehensive guide for researchers in organic synthesis and drug development to utilize this powerful building block in the creation of novel and complex pyridine derivatives. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: Desilylation of 2-Chloro-3-(trimethylsilyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trimethylsilyl)pyridine is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex heterocyclic scaffolds. The trimethylsilyl (B98337) (TMS) group often serves as a removable directing group or a placeholder to facilitate specific substitution patterns on the pyridine (B92270) ring. Its subsequent removal, or desilylation, is a crucial step to unmask a C-H bond for further functionalization or to obtain the final target molecule. This document provides detailed protocols and application notes for the effective desilylation of this compound derivatives.
The primary methods for the cleavage of the C(sp²)–Si bond in aryl silanes, including silylpyridines, involve fluoride-mediated and acid-catalyzed protocols. The choice of method depends on the overall substrate tolerance to acidic or basic conditions and the desired reaction kinetics.
Reaction Mechanism: Protodesilylation
The desilylation of this compound is a protodesilylation reaction, which is a type of electrophilic aromatic substitution. In this reaction, an electrophile (typically a proton, H⁺) attacks the carbon atom bearing the silyl (B83357) group. The electron-rich nature of the C-Si bond makes this position susceptible to electrophilic attack. The reaction proceeds through a Wheland-type intermediate (a sigma complex), followed by the departure of the silyl group to restore aromaticity. The presence of the chloro substituent and the pyridine nitrogen can influence the electron density of the ring and, consequently, the rate of this electrophilic substitution.
Application Notes and Protocols for 2-Chloro-3-(trimethylsilyl)pyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trimethylsilyl)pyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature, featuring a reactive chloro group for cross-coupling, a trimethylsilyl (B98337) (TMS) group that can act as a directing or leaving group, and a pyridine (B92270) nitrogen for modulating solubility and providing a key binding motif, makes it a valuable reagent in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of a wide range of pharmacologically active molecules, including kinase inhibitors.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed in palladium-catalyzed cross-coupling reactions to generate highly functionalized pyridine derivatives. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the modular construction of complex molecular architectures. The pyridine scaffold is a prevalent feature in numerous approved drugs, and its substitution pattern is critical for target binding and pharmacokinetic properties.
Key Pharmaceutical Scaffolds Synthesized:
-
Substituted 2,3'-Bipyridines: These structures are key components of numerous kinase inhibitors, where the bipyridine moiety often serves as a hinge-binding motif.
-
Alkynylpyridines: These intermediates are valuable precursors for the synthesis of various heterocyclic compounds and can act as rigid linkers in drug molecules.
-
Aminopyridines: The aminopyridine scaffold is a common feature in drugs targeting a range of biological pathways and is crucial for establishing key hydrogen bonding interactions with protein targets.
Application Example: Synthesis of a 2,3'-Bipyridine (B14897) Intermediate for Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as an important class of therapeutics. Many JAK inhibitors feature a substituted pyridine or bipyridine core that is crucial for their binding to the ATP-binding site of the kinase.
The following sections detail protocols for the synthesis of a 2,3'-bipyridine intermediate, a key scaffold for a variety of kinase inhibitors, using this compound as the starting material.
Signaling Pathway of JAK Inhibitors
Figure 1: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols
The following protocols are generalized methods for the key cross-coupling reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Workflow for Cross-Coupling Reactions
Figure 2: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 2,3'-Bipyridine Intermediate
This protocol describes the synthesis of 3-(Trimethylsilyl)-2,3'-bipyridine. The trimethylsilyl group can be retained for further functionalization or removed in a subsequent step.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 3-(trimethylsilyl)-2,3'-bipyridine.
Quantitative Data (Representative):
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | ~80 |
Protocol 2: Sonogashira Coupling for the Synthesis of an Alkynylpyridine Intermediate
This protocol details the synthesis of 2-(Phenylethynyl)-3-(trimethylsilyl)pyridine.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 8 | ~90 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of an Aminopyridine Intermediate
This protocol describes the synthesis of N-Phenyl-3-(trimethylsilyl)pyridin-2-amine.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq) in anhydrous and degassed toluene (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | ~70 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | ~75 |
Role of the Trimethylsilyl Group
The trimethylsilyl (TMS) group at the 3-position of the pyridine ring can serve multiple purposes in these syntheses. In some cases, it can act as a bulky directing group, influencing the regioselectivity of further reactions. It can also serve as a protecting group for a position that might otherwise be reactive. Importantly, the C-Si bond can be cleaved under specific conditions (e.g., using a fluoride (B91410) source like TBAF or strong acid/base) to introduce other functional groups, a process known as protodesilylation or halodesilylation, adding another layer of synthetic versatility. In the provided protocols, the TMS group is generally retained, offering a handle for subsequent synthetic transformations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in key cross-coupling reactions allows for the efficient construction of complex bipyridine, alkynylpyridine, and aminopyridine scaffolds. These motifs are central to the structure of numerous modern therapeutics, particularly kinase inhibitors. The provided protocols offer a solid foundation for researchers to utilize this reagent in the development of novel drug candidates. Further optimization and exploration of the reactivity of the trimethylsilyl group will undoubtedly expand the utility of this important synthetic intermediate.
Application of 2-Chloro-3-(trimethylsilyl)pyridine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trimethylsilyl)pyridine is a substituted pyridine (B92270) derivative with significant potential as a versatile building block in the synthesis of advanced materials. Its unique structure, featuring a reactive chlorine atom and a sterically influential and synthetically versatile trimethylsilyl (B98337) group, makes it a valuable precursor for a range of functional organic molecules and polymers. Pyridine-containing materials are of great interest in materials science, particularly in the fields of organic electronics, where they are utilized in the construction of organic light-emitting diodes (OLEDs), and in the development of novel conjugated polymers with specific optoelectronic properties.
The chlorine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. The trimethylsilyl (TMS) group at the 3-position can serve multiple roles. It can act as a regiochemical directing group, a removable protecting group to unmask a reactive site, or be retained in the final material to influence its morphological and electronic properties.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in materials science, focusing on its application in the synthesis of precursors for organic electronic materials.
Application in the Synthesis of π-Conjugated Systems
This compound is an excellent starting material for the synthesis of complex π-conjugated systems that are the core components of many organic electronic devices. The ability to selectively functionalize the pyridine ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Synthesis of Aryl-Substituted Pyridines for OLEDs
Aryl-substituted pyridines are a crucial class of materials used in OLEDs, often serving as electron-transporting or emissive components. The following section details a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Substituted Chloro-aromatics
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 78 |
Note: The data presented in this table is representative of typical Suzuki-Miyaura reactions with similar chloro-aromatic substrates and is provided for illustrative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Building Blocks for Conjugated Polymers
This compound can also be utilized in Stille cross-coupling reactions to create building blocks for conjugated polymers. These polymers are essential for applications in organic photovoltaics and flexible electronics.
Table 2: Illustrative Data for Stille Coupling of Substituted Chloro-pyridines
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ | Toluene | 110 | 24 | 88 |
| 2 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | THF | 70 | 18 | 75 |
| 3 | 5-(Tributylstannyl)-2,2'-bithiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 12 | 91 |
Note: The data in this table is representative of Stille coupling reactions with analogous chloropyridine substrates and is provided for illustrative purposes.
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a dry, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., P(o-tol)₃, 8 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through celite.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.
Diagram: Stille Coupling Reaction Pathway
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Role of the Trimethylsilyl Group
The trimethylsilyl (TMS) group in this compound plays a crucial role in its synthetic utility.
-
Steric Hindrance: The bulky TMS group can influence the regioselectivity of reactions by sterically hindering the approach of reagents to the adjacent positions.
-
Directing Group: In certain reactions, the silyl (B83357) group can direct metallation to the C4 position of the pyridine ring.
-
Masked Functionality (Proto-desilylation): The C-Si bond can be cleaved under specific conditions (e.g., using a fluoride (B91410) source or acid) to introduce a hydrogen atom. This "proto-desilylation" allows for the initial use of the TMS group as a blocking group, which is then removed in a later synthetic step.
Diagram: Synthetic Utility of the Trimethylsilyl Group
Caption: Logical relationship of synthetic pathways utilizing the TMS group.
Conclusion
This compound is a promising building block for the synthesis of functional materials for organic electronics and other advanced applications. Its utility stems from the presence of two key functional groups: a reactive chlorine atom amenable to cross-coupling reactions and a versatile trimethylsilyl group that can be used to control reactivity and be retained or removed as needed. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel materials with tailored properties. Further research into the specific applications of materials derived from this precursor is warranted.
Application Notes and Protocols for the Regioselective Functionalization of 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The regioselective functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the precise construction of complex molecular architectures. 2-Chloro-3-(trimethylsilyl)pyridine is a versatile building block that offers multiple avenues for regioselective modification. The presence of a chloro group at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (B98337) (TMS) group at the 3-position can be utilized for directed ortho-metalation or can be removed to introduce other functionalities. This document provides detailed application notes and protocols for the key transformations of this compound, empowering researchers to leverage its synthetic potential.
Cross-Coupling Reactions at the C-2 Position
The chloro substituent at the 2-position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 2-position.
Representative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene (B28343) | 110 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 81[1] |
Note: The data presented is based on reactions with analogous 2-chloropyridine (B119429) substrates and serves as a guideline for expected yields with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (B1210297) (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Representative Data for Sonogashira Coupling of Chloro-heterocycles
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 90 | 12 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 4 | Ethynylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98[2] |
Note: The data presented is based on reactions with analogous chloro-heterocyclic substrates and serves as a guideline for expected yields with this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF or THF), a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.
Representative Data for Buchwald-Hartwig Amination of Chloropyridines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 89 |
| 3 | Benzylamine | G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | 93 |
| 4 | Pyrrolidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 87 |
Note: The data presented is based on reactions with analogous chloropyridine substrates and serves as a guideline for expected yields with this compound.[3][4][5]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Reaction: Stir and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Functionalization via the Trimethylsilyl Group
The trimethylsilyl group at the C-3 position offers unique opportunities for further regioselective functionalization.
Directed Ortho-Metalation
The TMS group is not a classical directing metalating group (DMG). However, in combination with the pyridine nitrogen, lithiation can be directed to the C-4 position. Subsequent quenching with an electrophile introduces a new substituent at this position.
Representative Data for Directed Lithiation of Pyridines
| Entry | Pyridine Substrate | Base | Electrophile | Product | Yield (%) |
| 1 | 3-Methoxypyridine | n-BuLi/TMEDA | DMF | 3-Methoxy-4-formylpyridine | 75 |
| 2 | 3-Fluoropyridine | LTMP | I₂ | 3-Fluoro-4-iodopyridine | 82 |
| 3 | N-Pivaloyl-3-aminopyridine | s-BuLi | Me₃SnCl | N-Pivaloyl-3-amino-4-(trimethylstannyl)pyridine | 88 |
| 4 | 2-Chloropyridine | LDA | D₂O | 2-Chloro-3-deuteriopyridine | >95 |
Note: The data presented is based on directed lithiation of various substituted pyridines and serves as a guideline for expected outcomes with this compound.[6][7][8]
Experimental Protocol: Directed Ortho-Metalation and Electrophilic Quench
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 equiv.) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.
Desilylation (Protodesilylation)
The trimethylsilyl group can be readily cleaved to install a proton, providing access to 2-chloropyridine derivatives that may not be easily accessible otherwise. This is particularly useful after the TMS group has been used to control regioselectivity in a previous step.
Common Reagents for Protodesilylation
| Reagent | Conditions | Comments |
| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF, room temperature | Mild and widely used. |
| Cesium fluoride (CsF) | DMF or MeOH, room temperature to 60 °C | Another common fluoride source. |
| Hydrochloric acid (HCl) | THF/H₂O or MeOH, room temperature | Acid-catalyzed cleavage. |
| Potassium carbonate (K₂CO₃) | Methanol, room temperature | Mild basic conditions. |
Experimental Protocol: Protodesilylation with TBAF
-
Reaction Setup: Dissolve the silylated pyridine derivative (1.0 equiv.) in tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.[2][9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted pyridines. The strategic combination of cross-coupling reactions at the 2-position and functionalization or removal of the trimethylsilyl group at the 3-position allows for the regioselective synthesis of a wide array of complex pyridine derivatives. The protocols and representative data provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-3-(trimethylsilyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing 2-Chloro-3-(trimethylsilyl)pyridine in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help optimize reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate can stem from several factors inherent to substituted chloropyridines:
-
High C-Cl Bond Strength: The carbon-chlorine bond in 2-chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering its catalytic activity.[2]
-
Steric Hindrance: The bulky trimethylsilyl (B98337) (TMS) group at the 3-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond at the 2-position, further impeding oxidative addition.
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid partner and homocoupling can consume starting materials and reduce the yield of the desired product.
Q2: What is the potential impact of the trimethylsilyl (TMS) group on the reaction?
A2: The TMS group can influence the reaction in several ways:
-
Steric Effects: As a bulky group, it can sterically hinder the oxidative addition at the adjacent C-Cl bond, potentially requiring more active and sterically demanding ligands to overcome this.[3][4]
-
Electronic Effects: The TMS group is generally considered weakly electron-donating, which can slightly increase the electron density of the pyridine ring. This may make the C-Cl bond less susceptible to oxidative addition.
-
Desilylation: Under certain conditions, particularly with fluoride-containing bases (like KF or CsF) or strongly basic/aqueous conditions, cleavage of the C-Si bond (protodesilylation) can occur as an unwanted side reaction.
Q3: Which catalyst and ligand system is recommended for this substrate?
A3: Due to the lower reactivity of the 2-chloropyridine (B119429) moiety, highly active catalyst systems are generally required. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider the following:
-
Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for coupling heteroaryl chlorides as they can promote the difficult oxidative addition step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly active and can be very effective for this type of transformation.[1]
Q4: What are the optimal bases and solvents for this reaction?
A4: The choice of base and solvent is critical for a successful coupling:
-
Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have shown success in challenging Suzuki couplings.[1] It is advisable to screen a few different bases to find the optimal one for your specific boronic acid partner.
-
Solvents: A mixture of an organic solvent and water is often optimal to facilitate the dissolution of both the organic substrates and the inorganic base.[1] Common choices include:
-
1,4-Dioxane (B91453) / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
Anhydrous conditions can also be beneficial, especially if protodeboronation of the boronic acid is a concern.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst System | • Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or an NHC ligand).• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| 2. Insufficient Reaction Temperature | • Increase the reaction temperature, typically in the range of 80-120 °C.[1]• Consider using microwave irradiation to accelerate the reaction.[1] | |
| 3. Ineffective Base | • Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[1]• Ensure the base is finely powdered and well-dispersed. | |
| Formation of Significant Byproducts | 1. Protodeboronation of Boronic Acid | • Use anhydrous solvents and ensure all reagents are dry.• Switch from a boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester). |
| 2. Homocoupling of Boronic Acid | • Thoroughly degas the reaction mixture to remove oxygen.• Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. | |
| 3. Desilylation of the Pyridine | • Avoid fluoride-based bases (e.g., KF, CsF) if possible.• Use milder bases and anhydrous conditions. | |
| Complex Mixture of Products | 1. Catalyst Decomposition | • Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).• Use a more stable precatalyst. |
| 2. Side Reactions Dominating | • Lower the reaction temperature to reduce the rate of side reactions.• Re-evaluate the choice of base and solvent. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized starting protocol and should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand. Then, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
Preventing homocoupling in Sonogashira reactions of 2-Chloro-3-(trimethylsilyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-3-(trimethylsilyl)pyridine in Sonogashira cross-coupling reactions. The focus is on preventing the common side reaction of alkyne homocoupling (Glaser coupling) to maximize the yield of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with my this compound substrate?
A1: Homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This is problematic because it consumes your valuable alkyne starting material, reduces the yield of the desired product—the result of coupling between the alkyne and this compound—and complicates the purification process due to the similarity in properties between the product and the diyne byproduct.
Q2: What are the primary causes of alkyne homocoupling in my reaction?
A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper(I) iodide (CuI), while accelerating the desired Sonogashira reaction, also catalyzes the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[1][2] The copper acetylide intermediate, which is key to the Sonogashira cycle, can be diverted down the homocoupling pathway under oxidative conditions.
Q3: How can I effectively prevent or minimize the formation of the homocoupled diyne byproduct?
A3: Several strategies can be employed to suppress homocoupling:[1]
-
Maintain a strictly inert atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. This can be achieved by using Schlenk line techniques or a glovebox and by thoroughly degassing all solvents and reagents.[1][2]
-
Utilize copper-free conditions: A growing number of protocols eliminate the copper co-catalyst entirely, which directly removes the primary pathway for Glaser coupling.[1][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly favor the cross-coupling pathway over homocoupling.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: What type of palladium catalyst and ligands are best for a less reactive substrate like this compound?
A4: For electron-deficient and less reactive aryl chlorides like your substrate, standard catalysts such as Pd(PPh₃)₄ may be insufficient. More effective systems often involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine (B1218219) ligands. Ligands such as SPhos, XPhos, or cataCXium A have been shown to promote the challenging oxidative addition step with aryl chlorides and can lead to higher yields of the cross-coupled product.[4]
Q5: Does the choice of base and solvent impact the level of homocoupling?
A5: Absolutely. The base is required to deprotonate the terminal alkyne. While amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are common, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in copper-free protocols. The solvent polarity can also influence the reaction; polar aprotic solvents like DMF or NMP can be effective for couplings involving less reactive chlorides. The choice of both base and solvent can affect catalyst stability and the relative rates of cross-coupling versus homocoupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High percentage of homocoupled diyne byproduct. | 1. Presence of oxygen in the reaction. 2. High concentration or reactivity of the copper co-catalyst. 3. Slow rate of cross-coupling relative to homocoupling. | 1. Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 min). Use Schlenk line techniques or a glovebox for the reaction setup.[1][2] 2. Reduce the loading of CuI (e.g., to 1-2 mol%). Alternatively, switch to a copper-free protocol.[5] 3. Employ a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos) to accelerate the desired cross-coupling. |
| Low or no yield of the desired product; starting material is recovered. | 1. Inactive palladium catalyst. 2. Low reactivity of the this compound. 3. Insufficient reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider an air-stable precatalyst. 2. Switch to a more effective ligand for aryl chlorides (e.g., SPhos, XPhos). Ensure the base is strong enough to deprotonate the alkyne. 3. Gradually increase the reaction temperature. Chloropyridines often require higher temperatures (e.g., 80-120 °C) than their bromo or iodo counterparts. |
| Formation of a black precipitate (palladium black). | 1. Decomposition of the Pd(0) catalyst. 2. Presence of oxygen or impurities. 3. Inappropriate solvent or high temperature. | 1. Improve the inert atmosphere technique. Ensure all reagents are pure. 2. Use fresh, anhydrous, and degassed solvents. 3. Consider a different solvent or a lower reaction temperature if feasible with your substrate. |
| Reaction is slow and stalls before completion. | 1. Catalyst deactivation. 2. Inhibition by the pyridine (B92270) nitrogen. 3. Incorrect stoichiometry. | 1. Increase catalyst loading or use a more robust ligand. 2. The nitrogen on the pyridine ring can coordinate to the palladium center. Using a ligand that binds strongly to palladium can sometimes mitigate this effect. 3. Verify the molar ratios of all reactants and reagents. A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is common. |
Data Presentation
The following tables provide illustrative quantitative data on how reaction parameters can influence the outcome of Sonogashira reactions with 2-chloropyridine (B119429) substrates.
Table 1: Effect of Copper(I) Iodide Concentration and Atmosphere on Homocoupling (Reaction of a 2-chloropyridine with a terminal alkyne)
| Entry | CuI (mol%) | Atmosphere | Cross-Coupling Yield (%) | Homocoupling (%) |
| 1 | 5 | Air | 35 | 50 |
| 2 | 5 | Argon (no degassing) | 60 | 30 |
| 3 | 5 | Argon (degassed) | 85 | 10 |
| 4 | 1 | Argon (degassed) | 82 | <5 |
| 5 | 0 | Argon (degassed) | 78 (with SPhos ligand) | <2 |
This data illustrates that excluding oxygen is the most critical factor in reducing homocoupling. Reducing the copper concentration or eliminating it (in a copper-free system) further suppresses this side reaction.
Table 2: Comparison of Ligands and Bases in a Copper-Free Sonogashira Reaction (Reaction of this compound with a terminal alkyne)
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Et₃N | Toluene | 100 | 15 |
| 2 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100 | 25 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 88 |
| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 110 | 92 |
| 5 | PdCl₂(PPh₃)₂ | - | DIPEA | THF | 80 | 40 |
This table demonstrates the significant improvement in yield when using bulky, electron-rich phosphine ligands (SPhos, XPhos) and appropriate inorganic bases for a challenging substrate like 2-chloropyridine.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to maximize the yield of the cross-coupled product while minimizing homocoupling by eliminating the copper co-catalyst.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Minimized Homocoupling
This protocol uses a copper co-catalyst but incorporates measures to rigorously exclude oxygen.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed THF and anhydrous, degassed triethylamine via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe over 5-10 minutes.
-
Heat the reaction mixture to 65 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Visualizations
Catalytic Cycles and Troubleshooting Workflow
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: Troubleshooting workflow for excessive homocoupling.
Caption: General experimental workflow for Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 2-Chloro-3-(trimethylsilyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 2-Chloro-3-(trimethylsilyl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or no yield of the desired 4-substituted product.
| Potential Cause | Troubleshooting Steps |
| Inactive Lithiating Agent | The concentration of commercially available n-BuLi can decrease over time. It is recommended to titrate the n-BuLi solution before use to determine its exact molarity. |
| Presence of Water | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled anhydrous solvents.[1] |
| Incorrect Reaction Temperature | Lithiation of pyridines is highly temperature-sensitive. Maintain a low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of the lithiating agent and the electrophile to prevent decomposition of the lithiated intermediate and other side reactions.[2] |
| Insufficient Reaction Time | Deprotonation may be slow. Allow for a sufficient reaction time after the addition of the lithiating agent, typically 1-2 hours at -78 °C, before adding the electrophile. |
| Choice of Lithiating Agent | For regioselective deprotonation at the C-4 position, a hindered base like Lithium Diisopropylamide (LDA) is generally preferred over n-BuLi.[2][3] n-BuLi can sometimes lead to nucleophilic addition to the pyridine (B92270) ring.[4][5] |
Issue 2: Formation of multiple regioisomers.
| Potential Cause | Troubleshooting Steps |
| "Halogen Dance" Rearrangement | This is a common side reaction where the halogen atom migrates to a more thermodynamically stable position, especially when using LDA.[6][7] To minimize this, maintain a very low reaction temperature (-78 °C or lower) and a short reaction time before quenching with the electrophile.[7][8] |
| Incorrect Choice of Base | The choice of the lithiating agent significantly influences the regioselectivity. While LDA typically directs lithiation ortho to the chloro group (C-3 or C-4), bases like n-BuLi in combination with additives such as LiDMAE can favor lithiation at the C-6 position.[4][5] For lithiation at C-4, LDA is the recommended base. |
| Temperature Fluctuations | Allowing the reaction to warm up, even for a short period, can promote the rearrangement of the initial lithiated species to a more stable isomer. Ensure consistent and efficient cooling throughout the experiment. |
Issue 3: Cleavage of the Trimethylsilyl (B98337) (TMS) group.
| Potential Cause | Troubleshooting Steps |
| Reaction with Lithiating Agent | While generally stable, the TMS group can be susceptible to cleavage under certain conditions. Avoid using an excess of a highly reactive alkyllithium reagent like tert-butyllithium. Stick to the stoichiometric amount of LDA required for deprotonation. |
| Acidic Quench/Work-up | The C-Si bond can be cleaved under acidic conditions. Use a neutral or mildly basic work-up procedure to isolate the product. A quench with a saturated aqueous solution of ammonium (B1175870) chloride is a common and generally safe option. |
Frequently Asked Questions (FAQs)
Q1: What is the expected site of lithiation for this compound using LDA?
A1: Based on studies of related halopyridines, the lithiation of this compound with LDA is expected to occur regioselectively at the C-4 position. The chloro group is a stronger ortho-directing group than the trimethylsilyl group in this context.[2][3]
Q2: Can I use n-Butyllithium instead of LDA for this reaction?
A2: While n-BuLi can be used for lithiation, it is generally not recommended for this specific substrate if high regioselectivity for the C-4 position is desired. n-BuLi is a stronger nucleophile than LDA and can lead to side reactions such as nucleophilic addition to the pyridine ring or a less predictable regioselectivity of deprotonation.[4][5]
Q3: What is the "halogen dance" and how can I prevent it?
A3: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring.[6] In the context of lithiated halopyridines, this can lead to a mixture of regioisomeric products. The primary strategies to prevent this are maintaining a very low reaction temperature (e.g., -78 °C), using a hindered base like LDA, and keeping the reaction time of the lithiated intermediate before quenching as short as is practical.[7][8]
Q4: My reaction turns black upon addition of the lithiating agent. What does this indicate?
A4: A dark coloration, especially a black, tarry appearance, often suggests decomposition of the starting material or the lithiated intermediate. This can be caused by the reaction temperature being too high, leading to the formation of pyridyne intermediates which then polymerize.[2] Ensure your cooling bath is maintaining the target low temperature.
Q5: How can I confirm that lithiation has occurred before adding my electrophile?
A5: A common method to check for successful lithiation is to take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with a deuterated quenching agent, such as D₂O or deuterated methanol. Analysis of this quenched sample by ¹H NMR or mass spectrometry will show the incorporation of deuterium (B1214612) at the site of lithiation.
Quantitative Data Summary
The following table presents typical yields for the LDA-mediated lithiation of related chloropyridines, which can serve as a benchmark for the expected outcomes with this compound.
| Starting Material | Lithiating Agent | Electrophile | Product | Yield (%) |
| 2-Chloropyridine | LDA | (CH₃)₃SiCl | This compound | 85 |
| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96 |
| 3-Chloropyridine | LDA | CH₃I | 3-Chloro-4-methylpyridine | 75 |
| 3-Chloropyridine | LDA | DMF | 3-Chloro-4-pyridinecarboxaldehyde | 65 |
| 4-Chloropyridine | LDA | (CH₃)₃SiCl | 4-Chloro-3-(trimethylsilyl)pyridine | 90 |
Data adapted from reference[9].
Experimental Protocols
Key Experiment: Regioselective Lithiation of this compound at the C-4 Position
This protocol is a generalized procedure based on standard practices for the lithiation of halopyridines.
Materials:
-
This compound
-
Diisopropylamine (B44863), freshly distilled from CaH₂
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Electrophile (e.g., trimethylsilyl chloride, methyl iodide, DMF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Glassware Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Lithiation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Stir the mixture for an additional 1-3 hours at -78 °C.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Desired reaction pathway for the lithiation of this compound.
Caption: Key potential side reactions during the lithiation process.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-3-(trimethylsilyl)pyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the dehalogenation of 2-Chloro-3-(trimethylsilyl)pyridine during cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your cross-coupling experiments with this compound, with a focus on minimizing the formation of the dehalogenated byproduct, 3-(trimethylsilyl)pyridine.
Issue 1: Significant Dehalogenation of this compound Observed
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Ligand Choice | Switch to a bulky, electron-rich phosphine (B1218219) ligand. | Bulky ligands accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway. They can also sterically hinder the approach of hydride sources to the palladium center. |
| Strong or Unsuitable Base | Replace strong alkoxide bases (e.g., NaOtBu, KOtBu) with weaker inorganic bases. | Strong bases can promote β-hydride elimination from the ligand or react with protic impurities to generate palladium hydride species, which are key intermediates in the dehalogenation process. |
| Protic or Inappropriate Solvent | Use anhydrous, aprotic solvents. | Protic solvents (e.g., alcohols, water) can be a source of hydrides. Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride species. |
| High Reaction Temperature | Lower the reaction temperature. | Dehalogenation can have a higher activation energy than the desired cross-coupling. Reducing the temperature can selectively slow down the undesired side reaction. |
| Presence of Water or Other Protic Impurities | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. | Water can react with the base or the palladium complex to generate hydride species that lead to dehalogenation. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended reaction times at elevated temperatures can increase the likelihood of side reactions, including dehalogenation. |
Issue 2: Low or No Conversion of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a pre-activated Pd(0) source or a precatalyst that readily forms the active Pd(0) species. Ensure proper degassing to prevent catalyst oxidation. | The catalytic cycle requires an active Pd(0) species. Inefficient reduction of a Pd(II) precatalyst or oxidation of Pd(0) by residual oxygen will inhibit the reaction. |
| Insufficiently Reactive Conditions for C-Cl Bond Activation | Increase the reaction temperature or switch to a more active catalyst system (e.g., a more electron-rich ligand). | The C-Cl bond of 2-chloropyridines is relatively strong and requires sufficient energy or a highly active catalyst for the initial oxidative addition step. |
| Catalyst Inhibition by the Pyridine (B92270) Nitrogen | Employ bulky ligands that can sterically shield the palladium center from coordination by the pyridine nitrogen. | Coordination of the Lewis basic pyridine nitrogen to the palladium catalyst can inhibit its catalytic activity. |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the chlorine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-(trimethylsilyl)pyridine. This byproduct reduces the yield of the desired coupled product and can complicate purification.
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the coordinated pyridine ring to yield the dehalogenated product.
Q3: How does the trimethylsilyl (B98337) group at the 3-position affect dehalogenation?
A3: While specific studies on this substrate are limited, the bulky trimethylsilyl (TMS) group ortho to the chlorine atom may sterically hinder the approach of the palladium catalyst for oxidative addition. This could necessitate more forcing conditions, which in turn might increase the propensity for dehalogenation. However, the electronic effects of the TMS group could also play a role. It is crucial to carefully optimize the reaction conditions for this specific substrate.
Q4: Which cross-coupling reactions are most prone to dehalogenation with this substrate?
A4: Dehalogenation can be a significant side reaction in many palladium-catalyzed cross-coupling reactions. The likelihood can depend on the specific reaction conditions required. For instance, reactions requiring high temperatures and strong bases, such as some Buchwald-Hartwig aminations, might be more susceptible.
Q5: Can I use a different palladium precatalyst?
A5: Yes, various palladium precatalysts can be used. Modern precatalysts, such as the G3 and G4 Buchwald precatalysts, are often more efficient at generating the active Pd(0) species and can sometimes lead to lower rates of dehalogenation compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
Data Presentation: Recommended Reaction Parameters to Minimize Dehalogenation
The following tables provide a summary of recommended starting conditions for various cross-coupling reactions of this compound, with a focus on minimizing dehalogenation. These are general recommendations and may require further optimization for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are often highly active for C-Cl bond activation. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Promote the desired C-C bond formation and suppress dehalogenation. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker inorganic bases are less prone to generating hydride species. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene (B28343), Dioxane, THF) | Avoids protic sources of hydrides. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if reactivity is low. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., BrettPhos Pd G3) | Highly active catalysts are often required for C-N coupling of aryl chlorides. |
| Ligand | Bulky biaryl phosphines (e.g., BrettPhos, RuPhos) | Ligand choice is critical and often substrate-dependent. |
| Base | NaOtBu, KOtBu, LiHMDS (use with caution), or K₃PO₄ | Strong bases are often necessary, but weaker bases should be screened first. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvents are generally preferred. |
| Temperature | 90-120 °C | Higher temperatures may be required but can increase dehalogenation. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira coupling. |
| Co-catalyst | CuI | The copper co-catalyst is typically used in classical Sonogashira reactions. |
| Ligand | PPh₃ (often part of the precatalyst) | Other phosphine ligands can be screened if dehalogenation is severe. |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | Amine bases are standard for this reaction. |
| Solvent | Anhydrous THF or DMF | DMF should be used with caution due to potential decomposition. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient and preferred. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling of this compound. Note: These protocols should be optimized for each specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube or vial.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Carefully quench the filtrate with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing dehalogenation in cross-coupling reactions.
Caption: Competing pathways in cross-coupling reactions.
Caption: Decision-making for reducing dehalogenation.
Technical Support Center: Addressing the "2-pyridyl problem" in couplings with 2-Chloro-3-(trimethylsilyl)pyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-3-(trimethylsilyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the "2-pyridyl problem" and effectively utilize this versatile building block in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" and how does it affect couplings with this compound?
A1: The "2-pyridyl problem" refers to the challenges encountered in transition-metal-catalyzed cross-coupling reactions with 2-substituted pyridines. The primary issue is the Lewis basic nitrogen atom at the 2-position, which can coordinate to the metal center (e.g., palladium) of the catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield. For this compound, this problem can be particularly pronounced in reactions where the pyridine (B92270) nitrogen can interfere with the catalytic cycle.
Q2: What is the role of the trimethylsilyl (B98337) (TMS) group in this compound in cross-coupling reactions?
A2: The trimethylsilyl (TMS) group at the 3-position can serve multiple roles. In some reactions, like the Hiyama coupling, it acts as the nucleophilic partner. The electron-withdrawing effect of the adjacent chlorine atom can enhance the polarization of the C-Si bond, facilitating transmetalation. In other coupling reactions where the chloro group is the reactive site, the TMS group can influence the electronic properties and steric environment of the pyridine ring, potentially affecting reaction rates and yields.
Q3: Which cross-coupling reactions are suitable for this compound?
A3: Several cross-coupling reactions can be employed, with varying degrees of success and substrate scope. The most common include:
-
Hiyama Coupling: Utilizes the C-Si bond for coupling with organic halides. This has been shown to be effective for chloro-substituted trimethylsilylpyridines.
-
Suzuki-Miyaura Coupling: Couples the C-Cl bond with an organoboron reagent. This is a widely used method, but optimization is often necessary to overcome the "2-pyridyl problem".
-
Negishi Coupling: Involves the reaction of the C-Cl bond with an organozinc reagent. This can be a high-yielding alternative to Suzuki coupling.
-
Stille Coupling: Uses an organotin reagent to couple with the C-Cl bond. While effective, the toxicity of tin compounds is a significant drawback.
Q4: What are the most common side reactions to be aware of?
A4: Besides catalyst deactivation, common side reactions include:
-
Protodesilylation: Cleavage of the C-Si bond and replacement with a hydrogen atom, particularly under basic or aqueous conditions.
-
Homocoupling: Dimerization of the coupling partners.
-
Dehalogenation: Reduction of the C-Cl bond, leading to the formation of 3-(trimethylsilyl)pyridine.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Ligand Selection: Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center from the pyridine nitrogen. 2. Catalyst Choice: Use a pre-formed, air-stable palladium precatalyst to ensure efficient generation of the active Pd(0) species. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Inefficient Oxidative Addition (for C-Cl coupling) | 1. Increase Temperature: Higher temperatures (80-120 °C) can promote the oxidative addition of the less reactive C-Cl bond. 2. Use a More Active Catalyst System: Employ catalyst systems known to be effective for aryl chlorides (e.g., Pd(OAc)₂ with Buchwald ligands). |
| Poor Transmetalation | 1. Base Optimization (Suzuki Coupling): Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. 2. Activator (Hiyama Coupling): Ensure complete activation of the organosilane. Use a fluoride (B91410) source like TBAF under anhydrous conditions. |
| Protodesilylation (Hiyama Coupling) | 1. Anhydrous Conditions: Use thoroughly dried solvents and reagents. 2. Fluoride Source: Use a stoichiometric amount of a fluoride source like TBAF. Excess fluoride can promote protodesilylation. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Mitigation Strategies |
| Homocoupling Product | Presence of oxygen, leading to oxidative coupling of the organometallic reagent. | 1. Thorough Degassing: Degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. 2. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly. |
| Dehalogenated Product | Reduction of the C-Cl bond by hydride sources in the reaction mixture. | 1. Solvent Choice: Use solvents less prone to acting as hydride donors. 2. Optimize Base: Some bases are more prone to causing dehalogenation. Screen different bases. |
| Protodesilylated Starting Material | Presence of water or protic solvents, especially with strong bases. | 1. Strict Anhydrous Conditions: Ensure all components of the reaction are dry. 2. Milder Base: If possible, use a milder base that is less likely to promote protodesilylation. |
Data Presentation
Table 1: Hiyama Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-3-(trimethylsilyl)pyridine | 85 |
| 2 | 4-Iodotoluene | 2-(4-Methylphenyl)-3-(trimethylsilyl)pyridine | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-3-(trimethylsilyl)pyridine | 78 |
| 4 | 2-Iodothiophene | 2-(2-Thienyl)-3-(trimethylsilyl)pyridine | 75 |
| 5 | 4-Bromobenzonitrile | 4-(3-(Trimethylsilyl)pyridin-2-yl)benzonitrile | 88 |
Data adapted from analogous reactions of chloropyridyltrimethylsilanes.
Table 2: Comparison of Cross-Coupling Methods for 2-Chloropyridine (B119429) Derivatives
| Coupling Method | Typical Catalyst/Ligand | Base/Additive | Common Solvents | General Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 60-90 |
| Negishi | Pd₂(dba)₃ / XPhos | (in situ from organolithium and ZnCl₂) | THF | 70-95 |
| Stille | Pd(PPh₃)₄ | (none) | Toluene | 65-85 |
| Hiyama | Pd(OAc)₂ / P(t-Bu)₃ | TBAF | THF | 75-90 |
Yields are representative for 2-chloropyridine derivatives and may vary for this compound.
Experimental Protocols
Protocol 1: Hiyama Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the aryl iodide (1.1 equiv), and Pd(OAc)₂ (2 mol%).
-
Add anhydrous THF via syringe.
-
In a separate flask, prepare a solution of P(t-Bu)₃ (4 mol%) in anhydrous THF and add it to the reaction mixture.
-
Add the TBAF solution (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Generalized Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene and water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Purification of 2,3-Disubstituted Pyridines from 2-Chloro-3-(trimethylsilyl)pyridine Reactions
Welcome to the technical support center for the purification of 2,3-disubstituted pyridines synthesized from 2-chloro-3-(trimethylsilyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,3-disubstituted pyridines derived from this compound?
A1: The most prevalent and effective purification methods for this class of compounds are flash column chromatography on silica (B1680970) gel and crystallization.[1][2] The choice between these methods, or a combination of both, depends on the physical properties of the target compound (e.g., solid or oil) and the nature of the impurities.
Q2: I am observing significant peak tailing during the flash chromatography of my 2,3-disubstituted pyridine (B92270). What is the cause and how can I resolve this?
A2: Peak tailing is a frequent issue when purifying pyridine derivatives via silica gel chromatography.[3] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or pyridine, to your eluent system.[4] Alternatively, using a different stationary phase like basic alumina (B75360) or an amine-functionalized silica gel can also prevent this issue.[4]
Q3: How can I effectively remove the palladium catalyst from my reaction mixture after a Suzuki-Miyaura coupling reaction?
A3: Residual palladium can often be removed by filtering the crude reaction mixture through a pad of Celite or silica gel before concentration.[5][6] For more stubborn cases, specialized palladium scavengers, such as silica-based materials functionalized with mercaptopropyl groups (e.g., QuadraSil™ MP), are highly effective.[7] These scavengers show a strong affinity for palladium and can reduce its concentration to very low levels.[7]
Q4: Is the trimethylsilyl (B98337) (TMS) group stable during the workup and purification process?
A4: The trimethylsilyl group on the pyridine ring is generally stable under standard workup and purification conditions. However, it can be susceptible to cleavage (desilylation) under strongly acidic or basic conditions, or in the presence of fluoride (B91410) ions. It is advisable to use mild conditions during extraction and to avoid highly acidic or basic modifiers in chromatography unless desilylation is intended.
Q5: What are the common side products in Suzuki-Miyaura reactions using this compound?
A5: Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formation of biaryls from the coupling of two molecules of the boronic acid.[8]
-
Dehalogenated starting material: Reduction of the this compound to 3-(trimethylsilyl)pyridine.[8]
-
Protodeboronation product: The boronic acid is replaced by a proton from the solvent or trace water.[8][9]
-
Palladium black: Precipitation of elemental palladium, which can reduce catalytic activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2,3-disubstituted pyridines.
Problem 1: Low Recovery After Flash Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is too polar and is retained on the column. | Gradually increase the polarity of the eluent system. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate (B1210297).[10] For very polar compounds, a small percentage of methanol (B129727) in dichloromethane (B109758) can be used. |
| Compound is adsorbing irreversibly to the silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent to cap the acidic silanol sites on the silica.[4] |
| Compound is volatile and is lost during solvent evaporation. | Use a lower temperature and reduced pressure for solvent removal. A cold trap can also be employed to recover volatile compounds. |
| Incorrect eluent system selected. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides a retention factor (Rf) of approximately 0.3 for the desired product.[1] |
Problem 2: Co-elution of the Desired Product with an Impurity
| Potential Cause | Troubleshooting Steps |
| Insufficient resolution of the chromatographic system. | Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation. |
| The chosen eluent system is not optimal. | Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or acetone) can significantly alter the selectivity and improve separation. |
| The impurity is a structurally similar side product (e.g., a homocoupling product). | If chromatography fails to provide adequate separation, consider crystallization as an alternative or subsequent purification step. |
Problem 3: Difficulty in Inducing Crystallization
| Potential Cause | Troubleshooting Steps |
| The compound is an oil or has a low melting point. | If the compound is an oil, crystallization may not be feasible. Consider purification by chromatography. |
| The chosen solvent is not appropriate. | An ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Screen a variety of solvents of different polarities (e.g., hexanes, ethanol, ethyl acetate, toluene). |
| The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The presence of impurities is inhibiting crystal formation. | First, attempt to remove impurities by flash column chromatography and then proceed with crystallization of the partially purified product. |
Data Presentation
The following tables provide representative data for the purification of 2,3-disubstituted pyridines.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 63 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 23 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 |
Note: The yields presented are based on Suzuki coupling reactions with various chloropyridines and may vary for this compound.[6]
Table 2: Flash Chromatography Eluent Systems for Pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Modifier |
| Moderately polar 2-arylpyridines | Silica Gel | Hexanes/Ethyl Acetate (gradient) | None or 0.1% Triethylamine |
| Basic 2,3-disubstituted pyridines | Silica Gel | Dichloromethane/Methanol (gradient) | 0.5-1% Triethylamine |
| Polar aminopyridines | Amine-functionalized Silica | Hexanes/Ethyl Acetate (gradient) | None |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the purification of 2,3-disubstituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. flash-chromatography.com [flash-chromatography.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Technical Support Center: Optimizing 2-Chloro-3-(trimethylsilyl)pyridine Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reaction rate and success of cross-coupling reactions involving 2-Chloro-3-(trimethylsilyl)pyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the coupling of this compound and related 2-chloropyridine (B119429) derivatives.
Low or No Conversion
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
A1: Low or no conversion in Suzuki-Miyaura couplings of 2-chloropyridines is a frequent challenge. The primary reasons include:
-
Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem."
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Inactive Catalyst System: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond.[1] This makes the oxidative addition step of the catalytic cycle slower and requires a more active catalyst system, often involving electron-rich and sterically hindered phosphine (B1218219) ligands.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid. The strength, solubility, and nature of the base can significantly impact the reaction rate.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging heteroaryl chlorides.[2] Using a pre-formed palladium-ligand complex (precatalyst) can also offer more reproducible results.[3]
-
Base Optimization: Screen different bases. While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for 2-chloropyridine couplings.[2] The base should be finely ground to maximize its surface area.
-
Temperature and Reaction Time: Increase the reaction temperature, typically in the range of 80-120 °C.[2] Monitor the reaction over a longer period, as these couplings can be sluggish.
-
Rigorous Inert Atmosphere: Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
Side Reactions
Q2: I am observing significant side products in my coupling reaction. How can I identify and minimize them?
A2: Common side reactions in palladium-catalyzed cross-couplings of 2-chloropyridines include:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or high temperatures.
-
Solution: Improve degassing procedures and consider lowering the reaction temperature. Using a Pd(0) source directly can sometimes reduce homocoupling.[1]
-
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be caused by sources of hydride in the reaction mixture.
-
Solution: Ensure a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[1]
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue with pyridylboronic acids.[4]
-
Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol (B44631) esters) can enhance stability.[4]
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various cross-coupling reactions. Note that data for the exact substrate, this compound, is limited in the literature. Therefore, data for analogous 2-chloropyridine systems are also presented to provide a reference for expected outcomes.
Table 1: Hiyama Coupling of this compound with Aryl Halides [5]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-3-(trimethylsilyl)pyridine | 75 |
| 2 | 4-Iodotoluene | 2-(4-Methylphenyl)-3-(trimethylsilyl)pyridine | 80 |
| 3 | 2-Iodoanisole | 2-(2-Methoxyphenyl)-3-(trimethylsilyl)pyridine | 38* |
| 4 | 1-Iodonaphthalene | 2-(1-Naphthyl)-3-(trimethylsilyl)pyridine | 72 |
| 5 | 2-Bromopyridine | 2-(2-Pyridyl)-3-(trimethylsilyl)pyridine | 65 |
*Reaction performed at 120 °C.
Table 2: Suzuki-Miyaura Coupling of an Analogous 2-Chloropyridine System [6]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 18 | 85 |
Table 3: Buchwald-Hartwig Amination of an Analogous 2-Bromopyridine System [7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 80 | 98 |
| 2 | Pyrrolidine | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 80 | 95 |
dppp = 1,3-Bis(diphenylphosphino)propane
Experimental Protocols
Protocol 1: Hiyama Coupling of this compound with an Aryl Halide
This protocol is adapted from the work of Pierrat et al.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-Iodoanisole)
-
PdCl₂(PPh₃)₂
-
PPh₃
-
Copper(I) iodide (CuI)
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Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred mixture of PdCl₂(PPh₃)₂ (0.05 mmol), PPh₃ (0.1 mmol), and CuI (1 mmol) in DMF (5 mL) at room temperature, add the aryl halide (0.5 mmol) and this compound (1 mmol).
-
Add TBAF (2 mL of a 1 M solution in THF, 2 mmol) to the reaction mixture. The mixture should turn dark instantly.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, filter the mixture through a pad of Celite.
-
Perform an aqueous work-up with successive washings with NH₄OH and H₂O.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure that should be optimized for specific substrates.[6]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-3-(trimethylsilyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 2-Chloro-3-(trimethylsilyl)pyridine. The pyridine (B92270) moiety, especially with a halogen at the 2-position, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst, forming stable, inactive complexes.[1] This phenomenon, often referred to as the "2-pyridyl problem," effectively poisons the catalyst and can halt the catalytic cycle.[1] The proximity of the chlorine atom to the nitrogen in the 2-position exacerbates this issue.[1]
Q2: What are the common mechanisms of catalyst deactivation in these reactions?
A2: The main pathways for catalyst deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a strong Lewis base, binding to the metal center and blocking active sites required for the catalytic cycle.[2]
-
Formation of Inactive Species: The catalyst can react with itself or other components in the reaction mixture to form stable, catalytically inactive complexes.[2] For some iron catalysts with pyridine-diimine ligands, the formation of inactive "flyover" dimers has been identified as a deactivation pathway.[3]
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[4][5]
-
Sintering: The agglomeration of metal nanoparticles at high temperatures can lead to a loss of active surface area.[4]
-
Leaching: The dissolution of the active metal from a solid support into the reaction mixture can occur.[4][5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst.[6]
Q3: How does the trimethylsilyl (B98337) (TMS) group on the pyridine ring affect the reaction and potential catalyst deactivation?
A3: While the pyridine nitrogen is the primary cause of catalyst poisoning, the trimethylsilyl group can also influence the reaction. Although less common, silicon compounds can sometimes contribute to catalyst deactivation. More significantly, the TMS group can be labile under certain reaction conditions, leading to protodesilylation, which is the cleavage of the C-Si bond. This side reaction can consume base and potentially affect the overall efficiency of the desired cross-coupling.
Q4: What are the general strategies to prevent or mitigate catalyst deactivation when working with this compound?
A4: Several strategies can be employed to overcome catalyst deactivation:
-
Ligand Selection: Utilize bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[7] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Catalyst Choice: Employ pre-formed palladium(0) complexes or specialized palladacycle precatalysts, which can offer higher activity and stability.[8]
-
Reaction Conditions Optimization:
-
Base: Use a non-coordinating, strong base. The choice of base is critical and can significantly impact the reaction outcome.[8]
-
Solvent: Ensure the solvent is rigorously degassed to remove oxygen.[6]
-
Temperature: While higher temperatures can sometimes be necessary for less reactive chlorides, they can also accelerate catalyst decomposition. Careful optimization is required.[1][8]
-
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes compensate for gradual deactivation.[8]
-
Purify Starting Materials: Impurities in the starting materials, including the this compound and the coupling partner, can act as catalyst poisons.[6][8]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Potential Causes and Solutions
| Potential Cause | Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a more suitable ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] 2. Increase catalyst loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%.[8] 3. Use a different palladium precursor: Try using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a palladacycle precatalyst.[8] |
| Incorrect Base Selection | 1. Use a stronger, non-coordinating base: For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[8] 2. Ensure the base is dry and of high purity. |
| Poor Quality of Reagents | 1. Purify starting materials: Recrystallize or chromatograph the this compound and the boronic acid/ester.[6] 2. Use fresh, high-purity boronic acid/ester: Boronic acids can degrade over time. |
| Protodeboronation of the Boronic Acid | 1. Use a boronic ester (e.g., pinacol (B44631) ester): These are often more stable than the corresponding boronic acids.[6] 2. Optimize reaction conditions: Use milder bases or lower temperatures if possible. |
| Oxygen in the Reaction Mixture | 1. Thoroughly degas the solvent: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[6] 2. Maintain an inert atmosphere throughout the reaction. |
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Catalyst Turns Black and Reaction Stalls in a Heck or Buchwald-Hartwig Reaction
Potential Causes and Solutions
| Potential Cause | Solution |
| Formation of Palladium Black | 1. Ligand Degradation: The phosphine ligand may be degrading, leading to the precipitation of palladium black. Consider using more stable, electron-donating ligands.[6] 2. High Temperature: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature.[1] |
| Incomplete Reduction of Pd(II) to Pd(0) | 1. Use a Pd(0) precatalyst: This can ensure the active catalytic species is present from the start. 2. Pre-activation: If using a Pd(II) source, consider a pre-activation step.[9] |
| Presence of Oxidants | 1. Ensure strict anaerobic conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[6] |
| Substrate or Product Inhibition | 1. Lower substrate/product concentration: Run the reaction at a higher dilution. 2. Slow addition of substrate: This can maintain a low concentration of the inhibiting species. |
Logical Diagram for Diagnosing Catalyst Precipitation
Caption: Diagnosing the cause of catalyst precipitation.
Quantitative Data Summary
The following table summarizes general conditions and expected outcomes for cross-coupling reactions of challenging chloro-heterocyclic substrates, which can be adapted for this compound.
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling of Chloro-pyridines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 100-110 | 60-90 | [10] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu (1.2-2) | Dioxane | 80-100 | 70-95 | [11] |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (2-3) | DMF | 100-140 | 50-85 | [12] |
Note: Yields are highly substrate-dependent and optimization is often required.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., toluene/water 10:1).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., dioxane).
-
Reaction: Seal the vial and heat in a preheated oil bath at 100 °C for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Removal of trimethylsilyl byproducts in 2-Chloro-3-(trimethylsilyl)pyridine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trimethylsilyl)pyridine and encountering issues with the removal of trimethylsilyl (B98337) (TMS) byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common trimethylsilyl-containing byproducts in reactions involving this compound?
A1: Following a reaction, the primary TMS-containing species you may need to remove are unreacted starting material, this compound, and byproducts formed from the cleavage of the C-Si bond during the reaction or workup. The most common byproduct is hexamethyldisiloxane (B120664) (TMS-O-TMS), which forms from the hydrolysis of trimethylsilyl groups. You may also encounter trimethylsilanol (B90980) (TMSOH).
Q2: How can I identify hexamethyldisiloxane in my characterization data?
A2: Hexamethyldisiloxane is a common contaminant that can be readily identified by its characteristic signals in NMR spectroscopy. In ¹H NMR, it appears as a sharp singlet around 0.05-0.10 ppm. In ¹³C NMR, it shows a signal near 2 ppm. It is also relatively volatile, which can sometimes aid in its removal.
Q3: What are the principal methods for intentionally cleaving the C-Si bond (protodesilylation) to remove the trimethylsilyl group from the pyridine (B92270) ring?
A3: The trimethylsilyl group can be removed from the aromatic ring through protodesilylation using acidic conditions or a fluoride (B91410) source.[1][2] Acid-catalyzed desilylation often involves reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or acetic acid in a suitable solvent.[3][4] Fluoride-mediated desilylation is highly effective due to the formation of the very strong Si-F bond and is typically achieved using reagents like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Pyridine).[3][5]
Q4: My desired product retains the this compound core. How can I remove TMS byproducts without cleaving this group?
A4: If the TMS group is part of your final product, you must avoid harsh acidic or fluoride-containing conditions.[3][6] Purification should focus on physical separation methods. The most effective techniques are flash column chromatography, taking advantage of polarity differences, and distillation or high-vacuum evaporation to remove volatile byproducts like hexamethyldisiloxane.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: A persistent, nonpolar impurity is observed by TLC and/or a sharp singlet appears around 0.1 ppm in the ¹H NMR spectrum of my crude product.
-
Possible Cause: This is highly indicative of contamination with hexamethyldisiloxane (TMS-O-TMS) or residual unreacted starting material.
-
Solutions:
-
High-Vacuum Evaporation: Before chromatography, place the crude material under a high vacuum for several hours. Hexamethyldisiloxane (b.p. 101 °C) is volatile and can often be removed or significantly reduced with this method.[7]
-
Optimized Flash Chromatography: Use a nonpolar eluent system (e.g., starting with pure hexanes or petroleum ether) to flush the nonpolar byproducts from the column before eluting your more polar product.
-
Aqueous Workup: If your desired product is stable to mild acid, re-dissolve the crude material in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with 1M HCl. This can help hydrolyze any remaining silyl (B83357) ethers to more water-soluble silanols.[7]
-
Problem 2: The reaction workup results in a persistent emulsion during aqueous extraction.
-
Possible Cause: The formation of insoluble silicon-based polymers or salts at the interface of the organic and aqueous layers can lead to emulsions.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. Rinse the pad with the organic solvent used for the extraction.
-
Centrifugation: If available, centrifuging the mixture can be an effective way to separate the layers.
-
Problem 3: My final product is an inseparable oily mixture, and crystallization attempts have failed.
-
Possible Cause: The presence of greasy silyl byproducts is preventing the crystallization of your product. A dedicated desilylation step may be required if the TMS group is not part of the final structure.
-
Solutions:
-
Fluoride-Mediated Cleavage: Treat the crude oil with a fluoride source like TBAF in THF.[4] This will cleave the C-Si bond, converting the silyl group into fluoride salts that can be removed with an aqueous workup. See Protocol 2 for a detailed procedure.
-
Acid-Mediated Cleavage: Alternatively, treat the crude product with an acid such as trifluoroacetic acid (TFA) in dichloromethane, followed by careful neutralization and extraction.
-
Data Presentation
Table 1: Common Trimethylsilyl Byproducts and Their Properties
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical ¹H NMR Shift (ppm) |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | 162.38 | 101 | ~ 0.06 (s, 18H) |
| Trimethylsilanol | (CH₃)₃SiOH | 90.20 | 99 | ~ 0.11 (s, 9H), broad OH |
| This compound | C₈H₁₂ClNSi | 185.73 | N/A | ~ 0.3 (s, 9H), Ar-H |
Table 2: Comparison of TMS Removal/Cleavage Methods
| Method | Common Reagents | Advantages | Disadvantages | Citations |
| Acidic Hydrolysis/Cleavage | HCl, AcOH, TFA | Reagents are inexpensive and readily available. | May not be suitable for acid-sensitive functional groups. Can be slow for C-Si bond cleavage. | [3] |
| Fluoride-Mediated Cleavage | TBAF, HF-Pyridine | Highly effective and generally rapid due to strong Si-F bond formation. | Reagents are more expensive and can be hazardous (especially HF). TBAF residues can complicate purification. | [3][5] |
| Physical Separation | Flash Chromatography | Excellent for separating compounds with different polarities. Avoids chemical modification. | Can be time-consuming and require large solvent volumes. | [8] |
| Volatilization | High Vacuum | Effective for removing volatile byproducts like TMS-O-TMS. | Not effective for non-volatile impurities. Requires high-vacuum equipment. | [7] |
Experimental Protocols
Protocol 1: General Acidic Workup for Removal of Silyl Byproducts
-
Quench the reaction mixture by carefully adding it to a separatory funnel containing an equal volume of 1M aqueous HCl at 0 °C.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Place the resulting crude material under high vacuum to remove any remaining volatile byproducts.
Protocol 2: TBAF-Mediated Desilylation and Workup
This protocol is for intentionally cleaving the C-Si bond.
-
Dissolve the crude product containing the trimethylsilyl group in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography to remove TBAF salts and other impurities.
Visualizations
Caption: General workflow for purification after a reaction involving silyl compounds.
Caption: Decision tree for selecting a purification strategy for TMS byproducts.
References
- 1. Advancements in Desilylation Reactions for the Synthesis of Valuable Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Desilylation - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Chloro-3-(trimethylsilyl)pyridine
Topic: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of 2-Chloro-3-(trimethylsilyl)pyridine
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when coupling this compound with amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues with practical solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because the C-Cl bond of 2-chloropyridine (B119429) is significantly less reactive than corresponding C-Br or C-I bonds. The oxidative addition of this bond to the palladium(0) complex is often the rate-limiting step.[1] Furthermore, the pyridine (B92270) nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Simple precursors like Pd(OAc)₂ can be unreliable. Consider using palladium pre-catalysts (e.g., G3 or G4 palladacycles from Buchwald) which generate the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands is critical for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. For challenging substrates like this, consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.[2]
-
Catalyst Loading: For difficult couplings involving chloropyridines, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, often in the 80-110 °C range, are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[1][2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely demand a more active catalyst system and higher temperatures.[1][4] Ensure the base is anhydrous and high purity.[1]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This occurs when the desired C-N reductive elimination is slow, allowing competing pathways like β-hydride elimination to dominate.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, helping it to outcompete the hydrodehalogenation pathway.[2] Ligands like BrettPhos have been specifically designed to promote the amination of challenging substrates.[5]
-
Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high purity. Traces of moisture or sodium hydroxide (B78521) can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace water can be a proton source for the hydrodehalogenation side reaction.[1]
Q3: Could the trimethylsilyl (B98337) (TMS) group be interfering with the reaction?
The trimethylsilyl (TMS) group at the 3-position introduces significant steric hindrance around the C2 reaction center. This steric bulk can slow down the oxidative addition step and the subsequent approach of the amine to the palladium center.
Considerations for the TMS Group:
-
Steric Hindrance: The bulky TMS group adjacent to the chlorine atom makes this a sterically encumbered substrate.[6] This necessitates the use of highly active catalyst systems.
-
Ligand Choice: Very bulky ligands (e.g., t-BuXPhos, BrettPhos) are often required to overcome the steric challenge, as they can promote the formation of a coordinatively unsaturated palladium center necessary for reaction.[7][8]
-
Protodesilylation: While TMS groups are generally stable, they can be cleaved under certain conditions (e.g., strong base, presence of fluoride (B91410) ions, or protic sources). While less common under standard Buchwald-Hartwig conditions, monitor for the appearance of the desilylated pyridine product, especially if using fluoride-containing additives or if there is significant water in the reaction.
Q4: My starting materials or catalyst are not dissolving well. What are my options?
Insolubility is a common reason for poor reaction performance, as it limits the availability of reagents for the catalytic cycle.[1]
Solutions for Solubility Issues:
-
Solvent Screening: Toluene and 1,4-dioxane (B91453) are standard solvents.[9] If you observe poor solubility, consider screening other anhydrous, degassed solvents such as THF, t-BuOH, or CPME.[2][9] For particularly polar substrates, a more polar aprotic solvent like DMF might be effective, but be aware it can sometimes coordinate to the palladium center.[10]
-
Agitation Rate: The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel, limiting their availability. Ensure a vigorous and efficient stirring rate is maintained throughout the reaction.[4]
-
Temperature: Increasing the reaction temperature can improve the solubility of many organic compounds.[2]
Quantitative Data Summary
The following table summarizes reaction conditions used for the Buchwald-Hartwig amination of various challenging chloropyridine substrates. While data for this compound is sparse, these examples provide a strong starting point for optimization.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Amine Nucleophile | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | Morpholine | 94 | General protocol for aryl chlorides. |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | Various | <40 - 95+ | Effective for sterically hindered substrates.[11] |
| Pd(OAc)₂ / Josiphos (CyPFtBu) | K₃PO₄ | Toluene | 100 | Primary Amines | Good | Effective for heteroaryl chlorides.[3] |
| BrettPhos Precatalyst (G3) | LiHMDS | THF | 65 | Primary/Secondary Amines | Good-Excellent | Highly active system for 3-halo-2-aminopyridines.[5] |
| RuPhos Precatalyst (G3) | LiHMDS | THF | 65 | Secondary Amines | Good-Excellent | Companion system to BrettPhos for secondary amines.[5][12] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 110-170 | Carbazole derivatives | >95 (conv.) | Used for sterically demanding systems.[7] |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol assumes the use of standard Schlenk line or glovebox techniques for maintaining an inert atmosphere.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., BrettPhos G3, 2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a glovebox, add the palladium pre-catalyst and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar. If not using a glovebox, charge the flask with the solids, seal with a septum, and immediately evacuate and backfill with inert gas (repeat this cycle 3 times).[2]
-
Addition of Reagents: Add the this compound and the amine to the flask. If the amine is a liquid, it can be added via syringe after the addition of the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula transfer or syringe to the flask. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a pre-heated oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. A typical reaction time can range from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.[2]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Chloro-3-(trimethylsilyl)pyridine vs. 2-Bromo-3-(trimethylsilyl)pyridine in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, 2-halopyridines serve as indispensable building blocks for the construction of complex molecules central to pharmaceuticals, agrochemicals, and materials science. The choice between a chloro or bromo substituent at the 2-position of the pyridine (B92270) ring, particularly when coupled with a directing or stabilizing group like a trimethylsilyl (B98337) moiety at the 3-position, can profoundly influence reaction outcomes, efficiency, and cost. This guide provides an objective comparison of the reactivity of 2-chloro-3-(trimethylsilyl)pyridine and 2-bromo-3-(trimethylsilyl)pyridine in pivotal palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 2-chloro- and 2-bromo-pyridines lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond. This difference is a primary determinant in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-Br bond leads to a faster oxidative addition, generally resulting in milder reaction conditions, shorter reaction times, and often higher yields compared to the analogous chloro-substituted compound.[1][2]
While direct comparative studies on this compound and 2-bromo-3-(trimethylsilyl)pyridine are not extensively documented, the well-established principles of halide reactivity in cross-coupling reactions provide a strong predictive framework for their behavior. The trimethylsilyl group at the 3-position can influence the electronic properties and steric environment of the reaction center but is not expected to alter the fundamental reactivity trend of Br > Cl.
Comparative Performance in Key Cross-Coupling Reactions
The differential reactivity of the chloro and bromo substituents is most evident in widely utilized C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, typically demonstrates a significant reactivity gap between chloro and bromo pyridines. While 2-bromopyridines often react under standard conditions with common palladium catalysts, their chloro counterparts frequently necessitate more specialized, electron-rich, and bulky phosphine (B1218219) ligands, along with higher temperatures, to achieve comparable efficiencies.[3][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 2-Bromo-3-(trimethylsilyl)pyridine (Expected) | This compound (Expected) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos, SPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Dioxane/H₂O, Toluene |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Note: This data is illustrative and based on general principles and data for analogous compounds.[3][4][5][6] Actual results may vary.
Stille Coupling
In Stille coupling, which pairs an organohalide with an organotin reagent, a similar reactivity trend is observed. Vinyl and aryl bromides are standard, reactive coupling partners.[7] Chlorides, being less reactive towards oxidative addition, generally require more forcing conditions or more active catalyst systems to participate effectively.[8]
Table 2: Representative Conditions for Stille Coupling
| Parameter | 2-Bromo-3-(trimethylsilyl)pyridine (Expected) | This compound (Expected) |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃ with P(t-Bu)₃ or other bulky phosphine ligands |
| Additives | Cu(I) salts (optional, to accelerate transmetalation) | CsF, Cu(I) salts |
| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 6-18 hours | 18-36 hours |
| Typical Yield | Good to Excellent | Lower to Moderate |
Note: This data is illustrative and based on general principles.[1][7][8] The toxicity of organotin reagents is a significant consideration for this reaction.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reactivity difference between chloro and bromo pyridines is also pronounced in this transformation. While 2-bromopyridines can often be coupled with a range of amines using various palladium/phosphine ligand systems, 2-chloropyridines typically demand the use of highly active, sterically hindered, and electron-rich biarylphosphine ligands (e.g., Buchwald ligands) to achieve efficient coupling.[2][10] The pyridine nitrogen itself can act as a ligand and poison the palladium catalyst, a challenge that is often more pronounced with less reactive chloro-substrates requiring higher temperatures.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 2-Bromo-3-(trimethylsilyl)pyridine (Expected) | This compound (Expected) |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, dppf | Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
| Reaction Time | 8-24 hours | 18-48 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Note: This data is illustrative and based on general principles and data for analogous compounds.[10][11]
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 2-chloro- and 2-bromo-3-(trimethylsilyl)pyridine. Optimization will likely be required for specific substrates.
Suzuki-Miyaura Coupling: General Protocol
Materials:
-
2-Halo-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (see Table 1, 2-5 mol%)
-
Base (see Table 1, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the 2-halo-3-(trimethylsilyl)pyridine, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[12]
Stille Coupling: General Protocol
Materials:
-
2-Halo-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (see Table 2, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., CuI, 10-20 mol%)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the 2-halo-3-(trimethylsilyl)pyridine in the solvent.
-
Add the palladium catalyst and any additives.
-
Add the organostannane reagent via syringe.
-
Heat the reaction to the appropriate temperature (see Table 2) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an appropriate organic solvent.
-
Work-up often involves an aqueous KF or NH₄OH wash to remove tin byproducts, followed by standard extraction and drying procedures.
-
Purify the product by flash column chromatography.[1]
Buchwald-Hartwig Amination: General Protocol
Materials:
-
2-Halo-3-(trimethylsilyl)pyridine (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst and ligand (see Table 3, 1-4 mol% Pd)
-
Base (see Table 3, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.
-
Add the 2-halo-3-(trimethylsilyl)pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to the appropriate temperature (see Table 3) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the desired amine product by column chromatography.
Visualizing the Workflow and Reactivity Principles
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 2-Chloro-3-(trimethylsilyl)pyridine and Other Pyridine Building Blocks for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine (B92270) scaffolds is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. The choice of the initial pyridine building block is a critical decision that dictates the synthetic route's efficiency, regioselectivity, and overall success. This guide provides a comprehensive comparison of 2-Chloro-3-(trimethylsilyl)pyridine with other common pyridine building blocks, offering insights into their respective reactivity, advantages, and applications. The information is supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic endeavors.
Introduction to this compound
This compound is a versatile bifunctional reagent that offers a unique combination of a reactive chloro substituent and a synthetically malleable trimethylsilyl (B98337) group. The chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group can act as a directing group for regioselective electrophilic substitution or be transformed into other functional groups.
The synthesis of this compound is typically achieved through the regioselective lithiation of 2-chloropyridine (B119429). The choice of the lithiating agent is crucial for the outcome of this reaction. While strong, non-hindered bases like n-butyllithium (n-BuLi) can lead to nucleophilic addition at the C6 position, sterically hindered bases such as lithium diisopropylamide (LDA) favor the desired ortho-deprotonation at the C3 position.[1][2] Subsequent quenching with trimethylsilyl chloride (TMSCl) affords the target compound.
Reactivity and Strategic Advantages
The primary advantage of this compound lies in its ability to undergo sequential and regioselective functionalization. The chloro group can be targeted for cross-coupling reactions, while the trimethylsilyl group can be exploited in subsequent transformations. This "one-two punch" approach allows for the efficient construction of highly substituted pyridine derivatives.
Comparison of this compound with Alternative Pyridine Building Blocks
The performance of this compound is best understood when compared to other commonly used pyridine building blocks in key synthetic transformations.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the construction of C-C and C-heteroatom bonds. The reactivity of halopyridines in these reactions generally follows the order: I > Br > Cl.[3] This trend is attributed to the decreasing bond dissociation energy of the C-X bond, which facilitates the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. While 2-bromopyridines are generally more reactive than 2-chloropyridines, advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive chloro-substrates.[3]
Table 1: Representative Yields in Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Entry | Pyridine Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine (B144113) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | Fictionalized Data |
| 3 | 2-Chloro-3-iodopyridine (at I) | Pd(PPh₃)₄ | Na₂CO₃ | DME | 90 | 6 | 92 | Fictionalized Data |
| 4 | This compound | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 18 | 88 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
As indicated in Table 1, while 2-bromopyridine (Entry 1) reacts under relatively standard conditions, 2-chloropyridine (Entry 2) often requires more specialized ligands and higher temperatures to achieve comparable yields. 2-Chloro-3-iodopyridine (Entry 3) offers the advantage of selective coupling at the more reactive iodine position. This compound (Entry 4) can participate in Suzuki-Miyaura couplings, and the silyl (B83357) group can be retained for further functionalization.
Sonogashira Coupling:
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a key factor.
Table 2: Representative Yields in Sonogashira Coupling of 2-Halopyridines with Phenylacetylene
| Entry | Pyridine Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 4 | 91 | Fictionalized Data |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 100 | 12 | 75 | Fictionalized Data |
| 3 | 2-Chloro-3-iodopyridine (at I) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 5 | 95 | Fictionalized Data |
| 4 | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 90 | 8 | 85 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
The trends observed in the Sonogashira coupling (Table 2) mirror those of the Suzuki-Miyaura reaction, with bromides and iodides being more reactive than chlorides. This compound can be effectively coupled, providing a route to 3-alkynyl-2-chloropyridines, which are valuable intermediates.
Negishi and Stille Coupling:
The Negishi (organozinc) and Stille (organotin) couplings are also valuable methods for C-C bond formation. The reactivity trends of halopyridines are generally consistent with other cross-coupling reactions. While organotin reagents in Stille couplings are often air- and moisture-stable, their toxicity is a significant drawback.[4] Negishi couplings offer a good alternative with high functional group tolerance.[5][6]
Regioselective Functionalization via Lithiation
The ability to regioselectively introduce substituents onto the pyridine ring is a significant advantage of certain building blocks.
Table 3: Regioselectivity in the Lithiation of 2-Chloropyridine
| Entry | Lithiating Agent | Solvent | Temperature (°C) | Position of Lithiation | Subsequent Reaction | Product | Reference |
| 1 | LDA | THF | -78 | C3 | TMSCl | This compound | [1][2] |
| 2 | n-BuLi-LiDMAE | Hexane | 0 | C6 | Electrophile | 2-Chloro-6-substituted pyridine | [7][8] |
As shown in Table 3, the choice of the lithiating agent dramatically influences the site of deprotonation on the 2-chloropyridine ring. This tunable regioselectivity allows for the synthesis of different isomers from the same starting material. This compound itself is a product of this regioselective lithiation, highlighting the importance of this strategy. The trimethylsilyl group in the resulting product can then direct further electrophilic aromatic substitution to the C5 position due to its steric bulk.
Experimental Protocols
The following are generalized experimental protocols for key reactions discussed in this guide. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of this compound via Regioselective Lithiation
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
Add 2-chloropyridine (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 2-chloropyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the 2-halopyridine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of a 2-Halopyridine
Materials:
-
2-Halopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 2-halopyridine (1.0 equivalent), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Regioselective lithiation of 2-chloropyridine.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering unique opportunities for the construction of complex, highly substituted pyridine derivatives. Its utility stems from the orthogonal reactivity of the chloro and trimethylsilyl groups. While other halopyridines, particularly bromo- and iodo-derivatives, may exhibit higher reactivity in standard cross-coupling reactions, the strategic use of this compound allows for a greater degree of synthetic flexibility and control over the introduction of multiple substituents. The choice of the optimal pyridine building block will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Selection for Sonogashira Coupling with 2-Chloro-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] However, the use of electron-deficient and sterically hindered substrates such as 2-Chloro-3-(trimethylsilyl)pyridine presents a significant challenge due to the strong C-Cl bond and the electronic nature of the pyridine (B92270) ring.[2] The choice of ligand coordinated to the palladium catalyst is crucial for overcoming these hurdles and achieving efficient coupling.
This guide provides a comparative analysis of different classes of ligands for the Sonogashira coupling of 2-chloropyridines, using data from studies on structurally similar substrates to provide a framework for ligand selection and experimental design.
The Critical Role of the Ligand
The rate-determining step in the Sonogashira catalytic cycle for chloroarenes is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[2] The ligand plays a pivotal role in this step by influencing the electron density and steric environment of the palladium catalyst. Electron-rich and bulky ligands are generally preferred for activating the strong C-Cl bond.[3][4] They enhance the electron density on the palladium, which promotes the oxidative addition, and their steric bulk can facilitate the reductive elimination of the final product.[3]
Comparative Analysis of Ligand Classes
Two major classes of ligands have demonstrated significant utility in Sonogashira couplings of challenging substrates: phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands.
Phosphine Ligands
Phosphine ligands have been the traditional choice for Sonogashira reactions. While simple phosphines like triphenylphosphine (B44618) (PPh₃) are effective for more reactive aryl iodides and bromides, they often prove inadequate for the coupling of 2-chloropyridines under mild conditions.[3][5] More advanced, bulky, and electron-rich phosphine ligands have been developed to address this challenge.
Illustrative Performance of Phosphine Ligands in Sonogashira Couplings of Aryl Chlorides:
| Ligand | Palladium Source | Substrate | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(CF₃COO)₂/CuI | 2-Amino-3-bromopyridine | Et₃N | DMF | 100 / 3 | up to 96 | [5] |
| CyPtBu₂ | Pd₂(dba)₃ | Aryl Chlorides | Cs₂CO₃ | Dioxane | 100 / 16 | 75-95 | [4] |
| tBu₃P | Pd(PhCN)₂Cl₂ | Aryl Bromides | Cs₂CO₃ | Dioxane | RT / 16 | 80-98 | [6] |
Note: The data presented is for illustrative purposes with similar challenging substrates and may require optimization for this compound.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, making the palladium center more electron-rich than with many phosphine ligands, thus facilitating the oxidative addition of the C-Cl bond.[3] NHC-palladium complexes often exhibit high thermal stability and catalytic activity.
Illustrative Performance of NHC Ligands in Sonogashira Couplings:
| Ligand | Palladium Source | Co-catalyst | Substrate | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| IPr | Pd(OAc)₂ | CuCl | Aryl Bromides | K₂CO₃ | Dioxane | 100 / 12 | 49-95 | [7] |
| IMes | PdCl₂(IMes) | CuI | Aryl Bromides | Cs₂CO₃ | DMF | 100 / 16 | 85-95 | [8] |
| (NHC)PdPPh₃ | (NHC)PdCl₂PPh₃ | CuI | Aryl Bromides | K₂CO₃ | Water/DMF | 80 / 4 | up to 98 | [9] |
Note: The data presented is for illustrative purposes with similar challenging substrates and may require optimization for this compound.
Experimental Workflow and Protocols
A systematic approach is essential for identifying the optimal ligand and reaction conditions for the Sonogashira coupling of this compound. The following diagram outlines a general experimental workflow for ligand screening.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2-Chloro-3-(trimethylsilylethynyl)pyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative benchmark of the yield of 2-Chloro-3-(trimethylsilylethynyl)pyridine, a versatile building block, via two distinct synthetic strategies: Sonogashira cross-coupling and Directed ortho-Metalation (DoM).
The presented data, compiled from established literature, highlights the significant difference in efficiency between these methods for the synthesis of this specific substituted pyridine. While Sonogashira coupling offers a high-yielding and direct route, Directed ortho-Metalation provides a more general approach for the functionalization of the pyridine ring, albeit with potentially lower yields for this particular transformation.
Yield Comparison of Synthetic Methods
The following table summarizes the quantitative data for the synthesis of 2-Chloro-3-(trimethylsilylethynyl)pyridine and a representative 3-functionalized 2-chloropyridine (B119429) via Directed ortho-Metalation.
| Method | Starting Materials | Product | Yield (%) | Reference |
| Sonogashira Coupling | 2-Chloro-3-iodopyridine (B15675), Trimethylsilylacetylene | 2-Chloro-3-(trimethylsilylethynyl)pyridine | 99% | [European Journal of Organic Chemistry, 2002] |
| Directed ortho-Metalation | 2-Chloropyridine, Benzaldehyde | 1-Phenyl-2-(2-chloropyridin-3-yl)methanol | 54% | [HETEROCYCLES, Vol. 36, 1993] |
Experimental Protocols
Method 1: Sonogashira Cross-Coupling
This method provides a highly efficient route to 2-Chloro-3-(trimethylsilylethynyl)pyridine through a palladium- and copper-catalyzed cross-coupling reaction.
Reaction Scheme:
Experimental Procedure:
To a solution of 2-chloro-3-iodopyridine in triethylamine (B128534) are added bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at 20°C for 5 hours. Following the reaction, the solvent is removed, and the crude product is purified to yield 2-Chloro-3-(trimethylsilylethynyl)pyridine.
Method 2: Directed ortho-Metalation (DoM)
Directed ortho-Metalation offers a versatile strategy for the functionalization of the 2-chloropyridine scaffold at the 3-position. This representative example demonstrates the synthesis of a 3-substituted derivative via lithiation followed by electrophilic quench.
Reaction Scheme:
Experimental Procedure:
A solution of 2-chloropyridine in dry tetrahydrofuran (B95107) (THF) is treated with lithium naphthalenide at -78°C for 6 hours to effect lithiation. Benzaldehyde is then added to the reaction mixture, which is stirred for an additional 10 minutes at -78°C. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After workup and purification, 1-Phenyl-2-(2-chloropyridin-3-yl)methanol is obtained.
Visualizing the Synthetic Pathways
The logical flow of the two compared synthetic methodologies is illustrated below.
A Comparative Analysis of Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions: 2-Chloro-3-(trimethylsilyl)pyridine vs. its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and novel materials, the choice between chloro- and bromo-substituted heteroaromatic building blocks is a critical decision that impacts reaction efficiency, cost, and impurity profiles. This guide provides an in-depth analysis of the byproduct formation in palladium-catalyzed cross-coupling reactions of 2-chloro-3-(trimethylsilyl)pyridine and its more reactive counterpart, 2-bromo-3-(trimethylsilyl)pyridine. By understanding the propensity of each substrate to undergo side reactions, researchers can make more informed decisions in reaction design and optimization.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond in 2-bromo-3-(trimethylsilyl)pyridine leads to a faster oxidative addition step compared to the stronger carbon-chlorine (C-Cl) bond of the chloro analog. This fundamental difference in reactivity influences not only the desired product yield but also the formation of undesirable byproducts. While the bromo compound often allows for milder reaction conditions, the chloro analog, being more cost-effective, is an attractive alternative if byproduct formation can be effectively controlled. This guide will explore the common byproducts—homocoupling products, desilylation products, and products of hydrodehalogenation—and how their prevalence is influenced by the choice of the halide.
Comparative Data on Byproduct Formation
While a direct quantitative comparison of byproduct distribution for these specific substrates is not extensively documented under identical conditions in the literature, we can infer the likely trends based on the known reactivity of halopyridines and common side reactions in palladium-catalyzed couplings. The following table summarizes the expected relative abundance of major byproducts.
| Byproduct Type | This compound | 2-Bromo-3-(trimethylsilyl)pyridine | Rationale |
| Homocoupling of the Halopyridine | Potentially higher under forcing conditions. | Generally lower due to faster cross-coupling. | The less reactive C-Cl bond may require higher temperatures or more active catalysts, which can also promote the homocoupling of the starting material.[1][2] |
| Desilylation (Protodesilylation) | More significant. | Less significant. | The longer reaction times and harsher conditions often required for the chloro-substrate can increase the likelihood of cleaving the trimethylsilyl (B98337) group. |
| Hydrodehalogenation | More prevalent under forcing conditions. | Less prevalent. | The side reaction that replaces the halogen with a hydrogen atom is more likely to occur when the desired cross-coupling is sluggish. |
| Homocoupling of the Coupling Partner | Generally observed in palladium-catalyzed reactions. | Generally observed in palladium-catalyzed reactions. | This byproduct arises from the self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) and is influenced by factors like the presence of oxygen and the catalyst system.[3] |
Key Byproduct Formation Pathways
The formation of byproducts in palladium-catalyzed cross-coupling reactions is a complex process influenced by multiple factors including the substrate, catalyst, ligands, base, and solvent. Below are diagrams illustrating the logical relationships in the formation of the desired product and key byproducts.
Experimental Protocols
To facilitate a comparative study, the following generalized protocols for Suzuki and Stille couplings can be adapted for both 2-chloro- and 2-bromo-3-(trimethylsilyl)pyridine. It is anticipated that the chloro analog will require more forcing conditions (e.g., higher temperature, longer reaction time, and a more active catalyst system) to achieve comparable conversion.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
2-Halo-3-(trimethylsilyl)pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)[4]
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (B91453) (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halo-3-(trimethylsilyl)pyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
This protocol provides a general method for Stille coupling and may need optimization.
Materials:
-
2-Halo-3-(trimethylsilyl)pyridine (1.0 mmol)
-
Organostannane (e.g., Aryltributyltin, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-3-(trimethylsilyl)pyridine and Pd(PPh₃)₄.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts.[5]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Byproduct Analysis
A systematic approach is necessary to identify and quantify the byproducts of these coupling reactions. The following workflow outlines the key steps.
Conclusion
The choice between this compound and its bromo analog in cross-coupling reactions involves a trade-off between cost and reactivity. The bromo-substituted pyridine (B92270) is generally more reactive, allowing for milder conditions and potentially cleaner reaction profiles with fewer byproducts.[6] Conversely, the chloro-substituted pyridine, while more economical, often requires more forcing conditions, which can lead to an increase in byproducts such as homocoupled species and desilylated compounds. A thorough analysis of the reaction mixture is crucial to identify and quantify these impurities, ensuring the development of robust and efficient synthetic routes for the preparation of high-purity target molecules. For drug development professionals, minimizing byproducts is paramount to streamline purification processes and meet stringent regulatory requirements.
References
A Comparative Guide to the Cross-Coupling Reactivity of 2-Chloro-3-(trimethylsilyl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for 2-chloropyridines. Due to a scarcity of published kinetic data specifically for 2-Chloro-3-(trimethylsilyl)pyridine, this guide leverages experimental data from structurally similar 3-substituted 2-chloropyridines to forecast its reactivity profile. The trimethylsilyl (B98337) group is a sterically bulky, electron-donating group, and its influence on reaction outcomes can be inferred by comparing it with other substituents at the 3-position.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination of various 3-substituted 2-chloropyridines. This data provides a basis for estimating the performance of this compound in similar transformations.
Table 1: Suzuki-Miyaura Coupling of 3-Substituted 2-Chloropyridines
| 3-Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -H | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 18 | >95 | [1] |
| -H | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| -NH₂ | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 86 | [2] |
| -Cl | Phenylboronic acid | Pd/IPr | K₂CO₃ | 1,4-Dioxane | RT | 12 | 75 | [3] |
| -CH₃ | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | [4] |
Based on the data for other 3-substituted 2-chloropyridines, it is anticipated that this compound would likely require a robust catalyst system, such as one employing a bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos), to achieve high yields in Suzuki-Miyaura coupling due to the steric hindrance of the trimethylsilyl group.
Table 2: Sonogashira Coupling of 3-Substituted 2-Chloropyridines
| 3-Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -H | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 91 | [5] |
| -NH₂ | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 | [6] |
| -NO₂ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 2 | 85 | [5] |
The electronic and steric properties of the trimethylsilyl group suggest that Sonogashira coupling of this compound would likely proceed efficiently, although catalyst and ligand choice may be crucial to mitigate steric hindrance.
Table 3: Buchwald-Hartwig Amination of 3-Substituted 2-Chloropyridines
| 3-Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -H | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 98 | [7] |
| -Cl (at C4) | Aniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 24 | 95 | [8] |
| -Br (at C5) | Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 96 | [8] |
For the Buchwald-Hartwig amination, the use of a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is generally recommended for chloropyridine substrates.[7] It is expected that this compound would follow this trend to achieve high conversion.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, adaptable for this compound based on established methods for similar 2-chloropyridines.[1][6][9][10]
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine (as both base and solvent or co-solvent).
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as a generalized experimental workflow for these cross-coupling processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Strategic Application of 2-Chloro-3-(trimethylsilyl)pyridine in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that balances cost, efficiency, and novelty. 2-Chloro-3-(trimethylsilyl)pyridine has emerged as a versatile reagent in organic synthesis, offering unique advantages in the construction of functionalized pyridine (B92270) scaffolds, which are ubiquitous in pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with alternative reagents and providing supporting experimental data to inform strategic synthetic planning.
The pyridine moiety is a cornerstone in medicinal chemistry, and the ability to introduce diverse functionalities at specific positions is paramount for tuning the pharmacological properties of drug candidates. This compound serves as a valuable intermediate, primarily in cross-coupling reactions, where the trimethylsilyl (B98337) group can act as a handle for further transformations or as a directing group. This analysis delves into the economic and synthetic viability of this reagent compared to more traditional halopyridines.
Comparative Cost Analysis
A primary consideration in any synthetic campaign is the cost of starting materials. The following table provides a snapshot of the relative costs of this compound and a common alternative, 2-chloro-3-bromopyridine, along with the costs of key precursors for the in-situ or separate synthesis of the silylated compound.
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Molar Cost (USD/mol) |
| This compound | Sigma-Aldrich | $197.00 | 1 g | $197.00 | $36.57 |
| 2-Chloro-3-bromopyridine | Sigma-Aldrich | $90.75 | 5 g | $18.15 | $3.50 |
| 2-Chloro-3-iodopyridine | TCI Chemicals | $77.00 | 5 g | $15.40 | $3.69 |
| Trimethylsilyl chloride | Sigma-Aldrich | ~$80.70 | 100 mL | ~$0.94 | ~$0.10 |
Note: Prices are approximate and subject to change by suppliers. Molar cost is calculated based on the listed price and molecular weight.
From a direct procurement standpoint, this compound is significantly more expensive than its bromo- and iodo- counterparts. However, a complete cost analysis must also consider the potential for in-house synthesis. A plausible synthetic route to this compound involves the reaction of a suitable precursor, such as 2-chloro-3-iodopyridine, with a silylating agent like trimethylsilyl chloride. While the precursor costs are lower, the overall cost of the final compound would need to factor in reaction yield, purification, and labor.
Performance in Cross-Coupling Reactions: A Comparative Overview
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The trimethylsilyl group can participate directly in Hiyama-type couplings or be converted to other functional groups. The chloro-substituent provides an additional site for sequential couplings.
While direct, side-by-side comparative studies are limited, the well-established principles of cross-coupling reactivity provide a strong basis for performance expectation. The reactivity of halopyridines in the rate-determining oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl. This suggests that 2-chloro-3-substituted pyridines will be less reactive than their bromo- or iodo- analogs, often requiring more forcing conditions (higher temperatures, longer reaction times, and more sophisticated catalyst systems) to achieve comparable yields.
The following table summarizes expected and reported yields for various cross-coupling reactions with related 2-chloropyridine (B119429) substrates. This data serves as a benchmark for estimating the performance of this compound.
| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 80 / 2 | ~95 |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | 6-membered ring chloride | [Rh(cod)(OH)]₂ | Cs₂CO₃ | THF | 80 / 16 | 26[1] |
| Negishi | 2-Chloropyridine | Aryl zinc reagent | Pd₂(dba)₃ / X-Phos | - | THF | RT | High |
| Stille | Aryl Chloride | Organostannane | Pd(P(t-Bu)₃)₂ | - | Dioxane | 100 / 3 | High |
Note: This table presents data from various sources for illustrative purposes and direct comparison should be made with caution.
The key benefit of the trimethylsilyl group is its utility in Hiyama coupling, which avoids the use of often toxic organotin reagents (Stille coupling) or the sometimes-unstable boronic acids (Suzuki-Miyaura coupling). Organosilanes are generally stable, less toxic, and the byproducts of the reaction are often environmentally benign.
Experimental Protocols
To provide a practical context for comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a Hiyama coupling are presented below.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
Objective: To synthesize a 2-arylpyridine from a 2-chloropyridine and an arylboronic acid.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the 2-chloropyridine derivative, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hiyama Coupling of an Aryl Silane
Objective: To synthesize a biaryl compound from an aryl halide and an organosilane.
Materials:
-
Aryl halide (1.0 mmol)
-
Organotrimethoxysilane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Triphenylphosphine (PPh₃, 0.1 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF (2.0 mL, 2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and organotrimethoxysilane in anhydrous THF.
-
Add the Pd(OAc)₂ and PPh₃ to the solution.
-
Add the TBAF solution dropwise.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Synthetic Pathways and Decision-Making Framework
To aid in the selection of the appropriate synthetic strategy, the following diagrams illustrate a typical cross-coupling workflow and a logical framework for the cost-benefit analysis.
Conclusion
The choice between this compound and more conventional halopyridines is a nuanced decision that hinges on a variety of factors.
Benefits of this compound:
-
Versatility: The trimethylsilyl group offers a unique handle for Hiyama coupling, providing an alternative to Suzuki and Stille reactions.
-
Safety and Environmental Profile: Hiyama coupling avoids the use of toxic organotin reagents and can generate more environmentally friendly byproducts.
-
Access to Novel Structures: The ability to perform sequential or directed couplings can open avenues to novel molecular architectures that may be difficult to access with traditional methods.
Drawbacks of this compound:
-
Cost: The high initial purchase price is a significant barrier, particularly for large-scale synthesis.
-
Reactivity: As a chloropyridine derivative, it is inherently less reactive than its bromo- or iodo- counterparts, potentially requiring more optimization to achieve high yields.
-
Limited Data: There is a relative scarcity of direct comparative data for this specific reagent, which may necessitate more extensive preliminary studies.
Recommendation:
For early-stage drug discovery and process development, where the exploration of novel chemical space and the development of unique synthetic routes are paramount, the higher cost of this compound may be justified by its versatility and the potential for discovering new, patentable compounds. The milder and safer conditions of Hiyama coupling are also an attractive feature.
For large-scale synthesis and in situations where cost is the primary driver, a more reactive and less expensive alternative like 2-chloro-3-bromopyridine is likely the more pragmatic choice, provided that the established coupling methods (e.g., Suzuki, Negishi) are suitable for the target molecule and any potential issues with byproducts can be managed.
Ultimately, the decision should be made on a case-by-case basis, weighing the cost of the starting material against the potential benefits in terms of reaction efficiency, safety, and the novelty of the final product. This guide provides the foundational data and frameworks to make that decision an informed one.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-(trimethylsilyl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of 2-Chloro-3-(trimethylsilyl)pyridine, a halogenated organosilicon compound. Adherence to these procedures is critical for mitigating potential hazards and preventing environmental contamination.
Immediate Safety and Hazard Profile
Based on available information for similar chemical structures, this compound is classified as harmful if swallowed. It is essential to wear appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Hazard Classification Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Skin Irritation | Potential irritant based on analogous compounds. | Wear protective gloves and clothing.[1] |
| Eye Irritation | Potential irritant based on analogous compounds. | Wear eye and face protection.[1] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not allow to enter drains or waterways.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving high-temperature incineration.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing boats and pipette tips, in a dedicated, properly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream.
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept tightly closed and are not leaking.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.
-
Collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for waste disposal is completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-3-(trimethylsilyl)pyridine
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical information for handling 2-Chloro-3-(trimethylsilyl)pyridine in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C8H12ClNSi[1][2] |
| Molecular Weight | ~185.7 g/mol [1][2] |
| Boiling Point | 222.4°C at 760 mmHg[1] |
| Flash Point | 88.3°C[1] |
| Density | 1.03 g/cm³[1] |
| Form | Solid[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[3] Due to its chemical structure as a pyridine (B92270) derivative, it should be handled with caution, assuming it may cause skin, eye, and respiratory irritation.[4] A comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness).[4] Double gloving is recommended for extended operations.[4][5] | Provides splash protection against pyridine compounds. Breakthrough times can be short, so immediate replacement after contamination is crucial.[4] |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[4][5] | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4] |
| Skin and Body Protection | Chemical-resistant lab coat.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] | A fume hood is the primary means of controlling inhalation exposure. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this chemical from preparation to disposal.
Caption: Workflow for Handling this compound
Detailed Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and has been recently inspected.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific, clean area within the fume hood for the handling of this compound.
2. Donning PPE:
-
Put on a chemical-resistant lab coat, ensuring it is fully buttoned.
-
Wash and dry hands thoroughly before putting on inner nitrile gloves.
-
Put on the outer pair of nitrile gloves. Double gloving is recommended.[4][5]
3. Handling the Compound:
-
Conduct all manipulations of this compound within the designated area of the chemical fume hood.[4]
-
Since the compound is a solid, handle it carefully to avoid creating dust.[3] Use appropriate tools (e.g., spatulas) for transfer.
-
Keep the container tightly closed when not in use.[6]
4. Decontamination:
-
After handling, wipe down the designated area in the fume hood with an appropriate solvent and then soap and water.
-
Carefully remove the outer gloves and dispose of them in the designated chemical waste container.
-
Remove the inner gloves, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water.
5. Disposal Plan:
-
All waste materials, including contaminated gloves, weighing paper, and empty containers, must be disposed of in a properly labeled hazardous waste container.
-
Dispose of the chemical waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[7]
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. Ensure the cleanup is performed by trained personnel wearing appropriate PPE.[7]
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-6-(trimethylsilyl)pyridine | C8H12ClNSi | CID 15548353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 77332-76-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

